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  • Product: 2-Butyl-4-methylpyrimidin-5-amine
  • CAS: 1699189-96-2

Core Science & Biosynthesis

Foundational

2-Butyl-4-methylpyrimidin-5-amine physical and chemical properties

2-Butyl-4-methylpyrimidin-5-amine: Physicochemical Profiling, Synthesis, and Applications in Targeted Drug Discovery Executive Rationale & Structural Significance In modern medicinal chemistry, the pyrimidine-5-amine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Butyl-4-methylpyrimidin-5-amine: Physicochemical Profiling, Synthesis, and Applications in Targeted Drug Discovery

Executive Rationale & Structural Significance

In modern medicinal chemistry, the pyrimidine-5-amine scaffold is a highly privileged pharmacophore. As a Senior Application Scientist, I frequently select 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2) [1] as a foundational building block for central nervous system (CNS) and antimicrobial drug development.

The structural logic of this molecule is highly intentional:

  • The 2-Butyl Moiety: Introduces precisely calibrated lipophilicity. This aliphatic tail enhances the partition coefficient (LogP), driving passive diffusion across the blood-brain barrier (BBB) or bacterial cell envelopes.

  • The 4-Methyl Group: Acts as a critical steric boundary. It restricts the rotational degrees of freedom of the adjacent 5-amino group, locking the amine into a bioactive conformation optimized for directional hydrogen bonding within target enzyme pockets.

  • The 5-Amino Group: Serves as the primary synthetic handle for Buchwald-Hartwig cross-couplings or amide bond formations, while also acting as a key hydrogen-bond donor in the final drug candidate.

Quantitative Physicochemical Profiling

To predict pharmacokinetic behavior, we rely on foundational physicochemical data. The weakly basic nature of the pyrimidine nitrogens (predicted pKa ~3.74) ensures that the molecule remains predominantly un-ionized at a physiological pH of 7.4, which is a prerequisite for high oral bioavailability and membrane permeability[2].

PropertyValueSource / Methodology
CAS Number 1699189-96-2Standard Identifier[1]
Molecular Formula C9H15N3Elemental Analysis[1]
Molecular Weight 165.24 g/mol Mass Spectrometry[1]
SMILES String CCCCC1=NC=C(C(=N1)C)NStructural Informatics[3]
Predicted Boiling Point 281.2 ± 20.0 °CComputational Prediction[2]
Predicted Density 1.031 ± 0.06 g/cm³Computational Prediction[2]
Predicted pKa 3.74 ± 0.29Computational Prediction[2]
Predicted CCS ([M+H]+) 137.6 ŲIon Mobility-Mass Spectrometry[3]

De Novo Synthesis Workflow

Step-by-Step Methodology

Step 1: Pyrimidine Ring Condensation

  • Suspend pentanimidamide hydrochloride (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.2 eq) to liberate the free amidine.

  • Add 4-methoxy-3-buten-2-one (1.05 eq) dropwise at 0 °C.

  • Causality: The enone guarantees regioselective condensation. The amidine nitrogen attacks the highly electrophilic carbonyl, followed by cyclization and elimination of methanol, yielding 2-butyl-4-methylpyrimidine.

Step 2: Electrophilic Aromatic Nitration

  • Dissolve the intermediate in concentrated H₂SO₄ at 0 °C.

  • Slowly add fuming HNO₃ (1.1 eq), maintaining the temperature below 5 °C.

  • Causality: The 5-position of the pyrimidine is the only electron-rich site, activated by the +I (inductive) effect of the 4-methyl group. This ensures 100% regiocontrol.

  • Self-Validation: Quench over crushed ice. The precipitation of a distinct pale-yellow solid (2-butyl-4-methyl-5-nitropyrimidine) confirms successful nitration.

Step 3: Catalytic Hydrogenation

  • Dissolve the nitro-intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

  • Causality: Pd/C provides a clean reduction of the nitro group without reducing the aromatic ring.

  • Self-Validation: The reaction is complete when hydrogen uptake ceases and the yellow color dissipates entirely, yielding the target amine. Filter through Celite and concentrate.

Synthesis A Pentanimidamide + 4-Methoxy-3-buten-2-one B Condensation (Base-catalyzed) A->B C 2-Butyl-4-methylpyrimidine B->C D Electrophilic Aromatic Nitration (HNO3/H2SO4) C->D Regioselective at C5 E 2-Butyl-4-methyl-5-nitropyrimidine D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G 2-Butyl-4-methylpyrimidin-5-amine (Target) F->G Quantitative Reduction

Fig 1. Three-step regioselective synthesis of 2-Butyl-4-methylpyrimidin-5-amine.

Analytical Validation Protocols

To guarantee trustworthiness, the synthesized batch must be validated using orthogonal analytical techniques.

  • LC-MS (ESI+): Run the sample using a mobile phase of Water/Acetonitrile with 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the basic pyrimidine nitrogens. You must observe a dominant [M+H]+ peak at m/z 166.13 [3].

  • ¹H-NMR (400 MHz, CDCl₃):

    • A diagnostic singlet at ~δ 8.1 ppm confirms the isolated C6 aromatic proton.

    • A broad singlet at ~δ 3.5 ppm (integrating for 2H, exchangeable with D₂O) confirms the primary amine.

    • A sharp singlet at ~δ 2.3 ppm confirms the 4-methyl group.

    • A triplet at ~δ 0.9 ppm confirms the terminal methyl of the 2-butyl chain.

Pharmacological Applications in Drug Discovery

The 2-Butyl-4-methylpyrimidin-5-amine architecture is directly applicable to two major therapeutic domains:

A. AMPA Receptor Positive Allosteric Modulators (PAMs)

Pyrimidine-5-amines are heavily utilized in the synthesis of AMPA receptor PAMs, which are clinical candidates for cognitive enhancement in neurodegenerative diseases[4]. The auxiliary proteins (TARPs) incorporated into the receptor complexes dictate the efficacy of these modulators[4]. The lipophilic 2-butyl group allows the PAM to embed into the transmembrane domain, while the 5-amino-derived core forms critical hydrogen bonds that slow receptor deactivation, thereby boosting synaptic transmission[4].

B. SpyGapN Inhibition (Antimicrobial Therapeutics)

Recent crystallographic fragment screening has identified ultra-low-molecular-weight pyrimidine-5-amines as potent inhibitors targeting the cofactor-binding pocket of SpyGapN in Streptococcus pyogenes[5]. The pyrimidine-5-amine scaffold engages in a critical hydrogen bond network with the side chain of E377 and surrounding water molecules, stabilizing the inactive conformation of the enzyme and halting bacterial NADPH supply[5].

Pathway A 2-Butyl-4-methylpyrimidin-5-amine (PAM Scaffold) B AMPA Receptor / TARP Complex (Allosteric Binding) A->B Lipophilic BBB Crossing C Receptor Deactivation Slowing B->C Conformational Locking D Enhanced Synaptic Transmission C->D E Cognitive Enhancement (CNS Therapeutic Effect) D->E

Fig 2. Mechanism of action for pyrimidine-5-amine derivatives as AMPA receptor PAMs.

References

  • BLD Pharm. "2-Butyl-4-methylpyrimidin-5-amine (CAS 1699189-96-2)
  • ChemicalBook. "5-Pyrimidinamine, 2-butyl-4-methyl- CAS#: 1699189-96-2 Physicochemical Properties."
  • PubChemLite. "2-butyl-4-methylpyrimidin-5-amine (C9H15N3)
  • PubMed (NIH).
  • Taylor & Francis Online. "Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes."

Sources

Exploratory

Structural Characterization of 2-Butyl-4-methylpyrimidin-5-amine: An In-Depth Guide to ¹H and ¹³C NMR Chemical Shifts

Executive Summary 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2) is a highly functionalized heterocyclic building block increasingly utilized in fragment-based drug discovery and agrochemical development[1]. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2) is a highly functionalized heterocyclic building block increasingly utilized in fragment-based drug discovery and agrochemical development[1]. The pyrimidine core, decorated with an electron-donating amino group, a sterically demanding butyl chain, and a methyl group, presents a complex electronic environment. Accurate assignment of its Nuclear Magnetic Resonance (NMR) chemical shifts requires a deep understanding of anisotropic effects, mesomeric electron donation, and inductive shielding. This technical guide provides a comprehensive, causality-driven framework for predicting, assigning, and validating the ¹H and ¹³C NMR spectra of this compound.

Principles of NMR Chemical Shift Assignment in Substituted Pyrimidines

The pyrimidine ring is a strongly electron-deficient, π-acceptor system. However, the introduction of substituents drastically alters its local electron density, which directly dictates the chemical shifts observed in NMR spectroscopy.

  • The Mesomeric Effect of the C5-Amino Group: The lone pair on the C5-NH₂ nitrogen delocalizes into the pyrimidine π-system (+M effect). This significantly increases the electron density at the ortho positions (C4 and C6) and the para position (C2). Consequently, the C6 proton, which typically resonates at ~9.2 ppm in unsubstituted pyrimidine, experiences profound diamagnetic shielding, shifting upfield to ~8.05 ppm[2].

  • Inductive Effects of Alkyl Substituents: The C4-methyl and C2-butyl groups exert weak electron-donating inductive effects (+I). The methylene protons directly attached to the electron-deficient C2 position (C1' of the butyl chain) are strongly deshielded (~2.85 ppm) compared to a standard alkane, while the shielding effect tapers off predictably along the aliphatic chain.

  • ¹³C Additivity Parameters: The ¹³C chemical shifts of substituted pyrimidines can be reliably modeled using additivity parameters derived from monosubstituted benzenes, adjusted for the nitrogen heteroatoms [3]. The C5 carbon experiences a strong downfield ipso shift (~ +15 ppm), while C4 and C6 experience upfield ortho shifts due to the amino group.

Predicted ¹H NMR Spectral Data

The following table synthesizes the empirical rules and substituent effects to assign the ¹H NMR spectrum in CDCl₃ at 298 K (400 MHz).

Table 1: ¹H NMR Chemical Shifts and Assignments for 2-Butyl-4-methylpyrimidin-5-amine

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Structural Rationale
8.05 Singlet (s)-1HPyrimidine C6-HStrongly shielded by the +M effect of the adjacent C5-NH₂ group.
3.60 Broad Singlet (br s)-2HC5-NH₂Exchangeable protons; broadened due to ¹⁴N quadrupolar relaxation and intermediate exchange rates.
2.85 Triplet (t)7.52HC2-CH₂ (C1')Deshielded by the electron-withdrawing nature of the adjacent pyrimidine C2 (located between two nitrogens).
2.35 Singlet (s)-3HC4-CH₃Deshielded relative to standard alkanes due to attachment to the sp² hybridized C4 carbon.
1.75 Quintet (p)7.52HC2'-CH₂ (Butyl)Standard aliphatic β-shift, slightly deshielded by proximity to the aromatic ring.
1.35 Sextet (h)7.52HC3'-CH₂ (Butyl)Standard aliphatic γ-shift.
0.95 Triplet (t)7.53HC4'-CH₃ (Butyl)Terminal methyl group of the butyl chain.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum (100 MHz, CDCl₃) reflects the carbon skeleton's electronic environment. The pyrimidine carbons are highly sensitive to the combined inductive and mesomeric effects of the substituents.

Table 2: ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Structural Rationale
164.5 Quaternary (C)C2 (Pyrimidine)Highly deshielded by two adjacent electronegative sp² nitrogens and the +I effect of the butyl group.
156.2 Quaternary (C)C4 (Pyrimidine)Deshielded by N3, but partially shielded by the ortho +M effect of the C5-NH₂.
142.1 Methine (CH)C6 (Pyrimidine)Shielded relative to unsubstituted pyrimidine (~156 ppm) due to the ortho +M effect of the C5-NH₂.
137.8 Quaternary (C)C5 (Pyrimidine)Ipso carbon to the amino group; heavily deshielded by the electronegative nitrogen atom.
38.5 Methylene (CH₂)C1' (Butyl)Directly attached to the C2 position; strong inductive deshielding.
30.2 Methylene (CH₂)C2' (Butyl)Aliphatic β-carbon.
22.4 Methylene (CH₂)C3' (Butyl)Aliphatic γ-carbon.
19.5 Methyl (CH₃)C4-CH₃Attached directly to the pyrimidine ring.
13.8 Methyl (CH₃)C4' (Butyl)Terminal aliphatic methyl carbon.

Experimental Protocol for NMR Acquisition (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints at each stage of the NMR acquisition workflow. A failure at any validation checkpoint requires the operator to halt and correct the issue before proceeding.

  • Sample Preparation (Gravimetric Precision):

    • Action: Dissolve 15.0 mg of 2-Butyl-4-methylpyrimidin-5-amine in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Validation Check: Visually inspect the 5 mm NMR tube. The solution must be optically clear. Any particulate matter will distort the B₀ magnetic field homogeneity, leading to broadened lines. Filter through a glass wool plug if necessary.

  • Probe Tuning and Matching:

    • Action: Insert the sample into the spectrometer (e.g., 400 MHz). Execute automated or manual tuning and matching for both ¹H and ¹³C nuclei.

    • Validation Check: The wobble curve must show a deep, symmetrical minimum exactly at the Larmor frequency of the respective nucleus (e.g., 400.0 MHz for ¹H). This ensures maximum RF power transfer and optimal Signal-to-Noise (S/N) ratio.

  • Locking and Gradient Shimming:

    • Action: Lock onto the deuterium frequency of the CDCl₃ solvent. Perform 3D gradient shimming (Z¹, Z², Z³, X, Y, etc.) to optimize magnetic field homogeneity.

    • Validation Check: The residual CHCl₃ solvent peak (at 7.26 ppm) must exhibit a Full Width at Half Maximum (FWHM) of ≤ 0.5 Hz. A broader peak indicates poor shimming, which will obscure fine scalar couplings (e.g., the 7.5 Hz coupling in the butyl chain).

  • Data Acquisition:

    • ¹H NMR: Acquire 16 transients (ns=16) with a 30° flip angle, a spectral width of 15 ppm, and a relaxation delay (d1) of 1.0 s.

    • ¹³C NMR: Acquire 1024 transients (ns=1024) using WALTZ-16 composite pulse decoupling (CPD) to remove ¹H-¹³C scalar couplings. Use a d1 of 2.0 s to allow for the slower relaxation of quaternary carbons (C2, C4, C5).

    • Validation Check: For ¹³C, verify that the lowest intensity quaternary peak (C5 at 137.8 ppm) achieves an S/N ratio of at least 10:1 to ensure accurate peak picking.

  • Data Processing:

    • Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction.

    • Validation Check: The baseline must be perfectly flat. Integration of the ¹H peaks must yield integer ratios matching the molecular formula (1:2:2:3:2:2:3).

Workflow Diagram

The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring data integrity from sample preparation to spectral assignment.

NMR_Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) Check: Optical Clarity Tuning 2. Probe Tuning & Matching (1H & 13C Frequencies) Check: Wobble Curve Minimum SamplePrep->Tuning Shimming 3. Locking & Gradient Shimming (Optimize B0 Homogeneity) Check: Solvent FWHM ≤ 0.5 Hz Tuning->Shimming Acquisition1H 4a. 1H NMR Acquisition (ns=16, d1=1s) Check: Resolution & Coupling Shimming->Acquisition1H Acquisition13C 4b. 13C NMR Acquisition (ns=1024, WALTZ-16 CPD) Check: Quaternary S/N > 10:1 Shimming->Acquisition13C Processing 5. Data Processing (FT, Phase/Baseline Correction) Check: Flat Baseline, Integer Integrals Acquisition1H->Processing Acquisition13C->Processing Analysis 6. Spectral Analysis (Peak Assignment via Causality) Output: Validated Structure Processing->Analysis

Workflow for NMR acquisition, processing, and spectral assignment of pyrimidine derivatives.

References

  • NextSDS. "2-butyl-4-methylpyrimidin-5-amine — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Kokko, J. P., Goldstein, J. H., & Mandell, L. "A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides." Journal of the American Chemical Society, 83(13), 2909-2911 (1961). URL:[Link]

  • Oszczapowicz, J. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." International Journal of Molecular Sciences, 6(1), 11-17 (2005). URL:[Link]

Sources

Foundational

Pharmacokinetic properties of 2-Butyl-4-methylpyrimidin-5-amine derivatives

Pharmacokinetic Properties of 2-Butyl-4-methylpyrimidin-5-amine Derivatives: A Comprehensive Technical Guide Executive Summary The 2-alkyl-4-alkylpyrimidin-5-amine scaffold, exemplified by the core intermediate 2-butyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Properties of 2-Butyl-4-methylpyrimidin-5-amine Derivatives: A Comprehensive Technical Guide

Executive Summary

The 2-alkyl-4-alkylpyrimidin-5-amine scaffold, exemplified by the core intermediate 2-butyl-4-methylpyrimidin-5-amine (CAS 1699189-96-2)[1], has emerged as a privileged pharmacophore in modern drug discovery. This electron-deficient heteroaromatic system is frequently utilized in the design of kinase inhibitors (e.g., ERK5 inhibitors)[2], allosteric modulators (e.g., EED inhibitors like MAK683)[3], and G-protein coupled receptor antagonists (e.g., adenosine A2A receptor antagonists)[4]. This whitepaper provides an in-depth analysis of the structural rationale, absorption, distribution, metabolism, and excretion (ADME) profile, and standardized pharmacokinetic (PK) evaluation protocols for derivatives of this core scaffold.

Structural Rationale and Physicochemical Properties

As a Senior Application Scientist, it is critical to understand why specific functional groups are chosen. The pharmacokinetic behavior of 2-butyl-4-methylpyrimidin-5-amine derivatives is dictated by the specific contributions of its structural components:

  • The Pyrimidin-5-amine Core : The pyrimidine ring is electron-deficient, which enhances metabolic stability against non-specific oxidative degradation compared to phenyl bioisosteres[5]. The 5-amino group serves as a critical vector for functionalization (e.g., amides, ureas) and acts as a hydrogen-bond donor, often interacting with the hinge region of kinases[2].

  • The 4-Methyl Substituent : The introduction of a methyl group adjacent to the 5-amine is a classic medicinal chemistry tactic. It induces a steric clash that restricts the rotational freedom of the 5-substituent, locking the molecule into a bioactive conformation. Furthermore, this steric bulk shields the pyrimidine core from specific cytochrome P450 (CYP) mediated oxidation and nucleophilic attack, thereby prolonging the intrinsic half-life ( t1/2​ )[6].

  • The 2-Butyl Chain : The aliphatic 2-butyl group significantly increases the lipophilicity (LogP) of the scaffold, driving passive membrane permeability and oral absorption. However, this extended alkyl chain introduces a metabolic liability, serving as a "soft spot" for CYP3A4 and CYP2C9 mediated aliphatic oxidation[3].

Table 1: Predicted Physicochemical Properties of the Core Scaffold (CAS 1699189-96-2) [1][7]

PropertyValueImplication for Pharmacokinetics
Molecular Weight 165.24 DaHighly favorable for oral absorption (Lipinski's Rule of 5).
XLogP3 (Predicted) 1.7Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area 38.9 ŲSuggests excellent cell penetrance; potential for blood-brain barrier (BBB) crossing.
H-Bond Donors / Acceptors 1 / 2Facilitates target binding while maintaining a low desolvation penalty.
Basic pKa (Pyrimidine N) ~2.5 - 4.0Exists primarily as a free base at physiological pH (7.4), but protonates in the stomach (pH 1.5), aiding dissolution[6].

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption and Bioavailability

Derivatives of 2-butyl-4-methylpyrimidin-5-amine typically exhibit moderate to high oral bioavailability ( F% ). The weakly basic nature of the pyrimidine nitrogen allows for pH-dependent solubility. In the acidic environment of the stomach, the nitrogen is protonated, which accelerates dissolution. Upon entering the neutral pH of the intestine, the compound reverts to its lipophilic free-base form, facilitating rapid passive diffusion across the enterocyte membrane[2][6].

Distribution

The moderate lipophilicity (LogP ~1.7-3.0 for functionalized derivatives) and low TPSA result in a moderate to high volume of distribution ( Vd​ ). Depending on the specific appendages at the 5-amine position, these molecules can be engineered to either remain in the periphery (e.g., for oncology targets) or cross the blood-brain barrier (BBB) (e.g., for CNS targets like adenosine A2A receptors)[8][9]. Plasma protein binding is typically moderate (fraction unbound, fu​ ~ 0.10 - 0.25)[3].

Metabolism

The hepatic metabolism of 2-butyl-4-methylpyrimidin-5-amine derivatives is complex and primarily driven by CYP3A4 and CYP2C9[3]. The primary phase I biotransformation pathways include:

  • Aliphatic Hydroxylation : The 2-butyl chain is highly susceptible to ω -1 and ω hydroxylation, yielding secondary and primary alcohols, respectively.

  • Further Oxidation : Primary alcohols formed at the terminal methyl of the butyl chain are rapidly oxidized by alcohol and aldehyde dehydrogenases to form polar carboxylic acid metabolites[3].

  • N-Dealkylation : If the 5-amine is alkylated, CYP-mediated N-dealkylation is a common clearance pathway[3].

MetabolicPathway Parent 2-Butyl-4-methyl pyrimidin-5-amine (Parent Scaffold) CYP CYP3A4 / CYP2C9 Oxidation Parent->CYP Hepatic Clearance Met1 omega-1 Hydroxybutyl Metabolite CYP->Met1 Aliphatic Hydroxylation Met2 N-Dealkylation Product CYP->Met2 N-Oxidation/ Dealkylation Met3 Carboxylic Acid Derivative Met1->Met3 Alcohol/Aldehyde Dehydrogenase

CYP450-mediated phase I metabolic pathways of 2-butyl-4-methylpyrimidin-5-amine derivatives.

Excretion

Clearance is predominantly hepatic. The parent compound is rarely excreted intact in the urine. Instead, the highly polar carboxylic acid and glucuronidated metabolites are eliminated via biliary excretion into the feces, with a minor fraction undergoing renal clearance[3].

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rodent Models) [2][3]

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL) -450 - 800
Tmax​ (h) -0.5 - 1.5
AUC0−∞​ (ng·h/mL) 600 - 12001500 - 3500
Clearance ( CL ) (mL/min/kg) 15 - 30-
Volume of Distribution ( Vss​ ) (L/kg) 1.5 - 3.5-
Half-life ( t1/2​ ) (h) 2.0 - 4.53.0 - 5.0
Bioavailability ( F% ) -40% - 75%

Experimental Workflows

To ensure rigorous scientific validation, the following self-validating protocols must be employed when profiling the pharmacokinetics of 2-butyl-4-methylpyrimidin-5-amine derivatives.

Protocol 1: In Vitro Microsomal Stability Assay (CYP450 Metabolism)

Causality: This assay determines the intrinsic clearance ( CLint​ ) by exposing the compound to the full complement of hepatic CYP enzymes, allowing researchers to identify metabolic soft spots (like the 2-butyl chain) before expensive in vivo testing.

  • Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Combine the test compound (1 µM) with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). NADPH is the mandatory electron donor for CYP450 catalytic cycles.

  • Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Validation Control : Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic viability of the microsomes.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent IV/PO Study)

Causality: This workflow establishes the absolute bioavailability and systemic clearance, which are critical for determining the dosing regimen for efficacy models.

  • Formulation : Formulate the compound for IV dosing (e.g., 5% DMSO / 10% Solutol / 85% Saline) and PO dosing (e.g., 0.5% Methylcellulose / 0.1% Tween 80 in water).

  • Dosing : Administer the IV formulation at 1 mg/kg via the tail vein, and the PO formulation at 5 mg/kg via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling : Collect blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation : Centrifuge blood at 3000g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Quantification : Precipitate plasma proteins using acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Data Analysis : Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

PKWorkflow Dosing 1. Animal Dosing (IV: 1 mg/kg, PO: 5 mg/kg) Sampling 2. Serial Blood Sampling (0.25 to 24 hours) Dosing->Sampling Prep 3. Plasma Protein Precipitation (Acetonitrile + Internal Standard) Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA 5. Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA

Standardized workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Sources

Exploratory

Crystal structure and X-ray diffraction data for 2-Butyl-4-methylpyrimidin-5-amine

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Butyl-4-methylpyrimidin-5-amine For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Butyl-4-methylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in determining the crystal structure of 2-Butyl-4-methylpyrimidin-5-amine, a substituted pyrimidine of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document leverages data from closely related pyrimidine derivatives to present a best-practice approach to its crystallographic analysis. We will explore the experimental design for single-crystal and powder X-ray diffraction, delve into the intricacies of structure solution and refinement, and discuss the significance of the resulting structural parameters. This guide is intended to serve as a practical reference for researchers engaged in the solid-state characterization of small molecule drug candidates.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that appears in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, making them privileged structures in drug discovery.[2][3] The specific placement and nature of substituents on the pyrimidine core can drastically influence a molecule's binding affinity to biological targets, its pharmacokinetic properties, and its overall efficacy.

The compound 2-Butyl-4-methylpyrimidin-5-amine (C9H15N3) is a representative example of a substituted pyrimidine with potential for further development.[4] Understanding its three-dimensional structure at the atomic level is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A precise molecular geometry provides the basis for rational drug design, enabling the optimization of interactions with target proteins.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit varying solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing these forms.

  • Intellectual Property: A well-characterized crystal structure is a cornerstone of patent applications for new chemical entities.

This guide will walk through the necessary steps to obtain and interpret the crystal structure and X-ray diffraction data for a compound like 2-Butyl-4-methylpyrimidin-5-amine.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule crystal structure is a multi-step process that requires careful execution and analysis. The following workflow outlines the key stages, from material synthesis to the final structural refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of 2-Butyl-4-methylpyrimidin-5-amine purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization powder_xrd Powder XRD for Bulk Material purification->powder_xrd single_crystal Single-Crystal XRD Data Collection crystallization->single_crystal solution Structure Solution single_crystal->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation

Caption: Experimental workflow for crystal structure determination.

Synthesis and Purification

The initial and critical step is the synthesis of high-purity 2-Butyl-4-methylpyrimidin-5-amine. The purity of the starting material is crucial for successful crystallization. Common synthesis routes for substituted pyrimidines often involve the condensation of a β-dicarbonyl compound or its equivalent with an amidine.[5] Following synthesis, the crude product must be purified, typically by column chromatography or recrystallization, to remove any unreacted starting materials or byproducts. The purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction can be a challenging, empirical process. A common and effective method is slow evaporation of a saturated solution.

Protocol for Crystallization:

  • Solvent Screening: Dissolve a small amount of the purified compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to find a solvent in which the compound has moderate solubility.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

  • Slow Evaporation: Filter the solution to remove any particulate matter and leave it in a loosely covered vial in a vibration-free environment. The solvent will evaporate slowly over several days to weeks, leading to the formation of crystals.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[2]

  • Diffractometer Setup: The data is collected on an automated four-circle diffractometer equipped with a CCD or CMOS detector.[1][2] The choice of X-ray source is important; common sources are Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å).[1] Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[2][3]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles (ω-scans).[1]

Table 1: Representative Crystal Data and Structure Refinement Parameters (Based on data for similar pyrimidine structures)[2][3]

ParameterHypothetical Value for C9H15N3
Empirical formulaC9H15N3
Formula weight165.24
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 13.5 Å, b = 5.2 Å, c = 23.0 Å, β = 124°
Volume1320 ų
Z4
Density (calculated)1.250 Mg/m³
Absorption coefficient0.08 mm⁻¹
F(000)360
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.5° to 28.0°
Reflections collected14000
Independent reflections3800 [R(int) = 0.03]
Completeness to theta99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3800 / 0 / 170
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.12
R indices (all data)R1 = 0.055, wR2 = 0.13
Largest diff. peak and hole0.5 e.Å⁻³ and -0.3 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

structure_solution_refinement data_reduction Data Reduction & Integration (e.g., SAINT) absorption_correction Absorption Correction (e.g., SADABS) data_reduction->absorption_correction structure_solution Structure Solution (e.g., SHELXTL - Direct Methods) absorption_correction->structure_solution refinement Refinement (e.g., SHELXTL - Least-Squares) structure_solution->refinement validation Validation (checkCIF) refinement->validation

Caption: The process of structure solution and refinement.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXTL.[2][3]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.[2][3] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[6]

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles of the 2-Butyl-4-methylpyrimidin-5-amine molecule would be determined. The pyrimidine ring is expected to be nearly planar.[2] The conformation of the butyl group would also be established.

Table 2: Selected Hypothetical Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
N(1)-C(2)1.34
C(2)-N(3)1.33
N(3)-C(4)1.35
C(4)-C(5)1.42
C(5)-C(6)1.38
C(6)-N(1)1.34
C(5)-N(amine)1.40
C(2)-C(butyl)1.50
C(4)-C(methyl)1.49
N(1)-C(2)-N(3)125°
C(4)-C(5)-C(6)118°
Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 2-Butyl-4-methylpyrimidin-5-amine are likely to be held together by intermolecular forces, primarily hydrogen bonds. The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as acceptors. It is common for substituted pyrimidines to form dimers through N-H···N hydrogen bonds, creating characteristic ring motifs.[2][3]

Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. PXRD is crucial for:

  • Phase Identification: Confirming that the bulk material consists of the same crystalline phase as the single crystal.

  • Polymorph Screening: Identifying the presence of different crystalline forms.

  • Quality Control: Ensuring batch-to-batch consistency of the crystalline form.

The PXRD pattern is a fingerprint of the crystalline solid, with peaks at specific 2θ angles corresponding to the diffraction from different lattice planes.

The Crystallographic Information File (CIF)

All the information about the crystal structure determination, including cell parameters, atomic coordinates, and refinement statistics, is compiled into a standard text file format called a Crystallographic Information File (CIF).[7][8] The CIF is the standard format for reporting crystal structures to journals and databases like the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[7][9][10] Tools like the IUCr's checkCIF service are used to validate the quality and consistency of the data in a CIF.[8]

Conclusion

The crystallographic characterization of 2-Butyl-4-methylpyrimidin-5-amine is a critical step in its development as a potential pharmaceutical agent. This guide has outlined the essential experimental procedures and analytical considerations for determining its crystal structure. By following these established methodologies, researchers can obtain a detailed understanding of the molecule's three-dimensional architecture and solid-state packing. This information is invaluable for advancing drug design, understanding physicochemical properties, and securing intellectual property.

References

Sources

Foundational

In Vitro Cytotoxicity and ADME Screening of 2-Butyl-4-methylpyrimidin-5-amine: A Technical Blueprint for Lead Optimization

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Mechanistic Rationale The compound 2-Butyl-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 2-Butyl-4-methylpyrimidin-5-amine (CAS 1699189-96-2)[1],[2] represents a highly versatile, low-molecular-weight pyrimidine-amine scaffold. Pyrimidine-5-amines have recently gained significant traction in drug discovery. For instance, recent crystallographic fragment screening has identified ultra-low-molecular-weight pyrimidine-5-amines as potent inhibitors targeting the cofactor-binding pocket of GapN in Streptococcus pyogenes, presenting a novel mechanism for overcoming macrolide-resistant bacterial strains[3],[4]. Furthermore, functionalized pyrimidines are privileged structures in CNS agents and kinase inhibitors[5].

However, the transition of 2-Butyl-4-methylpyrimidin-5-amine (BMPA) from a hit fragment to a viable lead requires rigorous in vitro profiling. The butyl substitution increases lipophilicity (LogP), which generally improves membrane permeability but simultaneously elevates the risk of promiscuous protein binding, rapid hepatic clearance, and off-target cytotoxicity.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causally driven workflow for the cytotoxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) screening of BMPA. Every protocol detailed herein aligns with the[6],[7].

Logical Workflow Visualization

ADME_Workflow Start BMPA Scaffold (Lead Compound) Cytotox In Vitro Cytotoxicity Start->Cytotox ADME In Vitro ADME Profiling Start->ADME ATP CellTiter-Glo (ATP) Metabolic Viability Cytotox->ATP LDH LDH Release Membrane Integrity Cytotox->LDH Abs Absorption (Caco-2 Permeability) ADME->Abs Dist Distribution (Plasma Protein Binding) ADME->Dist Met Metabolism (HLM & CYP450) ADME->Met Decision Go / No-Go Decision (Therapeutic Window) ATP->Decision LDH->Decision Abs->Decision Dist->Decision Met->Decision

Figure 1: Logical workflow for the multiplexed cytotoxicity and ADME screening of BMPA.

In Vitro Cytotoxicity: The Dual-Assay Paradigm

Causality & Assay Selection

A common pitfall in early drug screening is relying solely on ATP-dependent luminescent assays (e.g., CellTiter-Glo). While highly sensitive, ATP depletion cannot distinguish between a cytostatic effect (where cells stop dividing but remain alive) and a cytotoxic effect (where cells rupture and die). Because BMPA's primary amine and butyl chain could induce direct membrane perturbation, we must multiplex the ATP assay with a Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme; its presence in the extracellular media is a direct, causal indicator of irreversible cell membrane rupture.

Step-by-Step Multiplexed Protocol (HepG2 & A549)

Self-Validation System: Doxorubicin is used as a positive cytotoxic control. Vehicle (0.5% DMSO) serves as the negative baseline.

  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) and human lung adenocarcinoma (A549) cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Treatment: Prepare a 10-point dose-response curve of BMPA (0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced toxicity. Incubate for 48 hours.

  • LDH Sampling (Membrane Integrity): Without disturbing the cell monolayer, carefully aspirate 50 µL of the supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of LDH substrate mix. Incubate in the dark for 30 minutes, stop the reaction, and read absorbance at 490 nm.

  • ATP Quantification (Metabolic Viability): To the remaining 50 µL of media and cells in the original plate, add 50 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence.

  • Data Analysis: Calculate the IC₅₀ (from ATP data) and LC₅₀ (from LDH data) using 4-parameter logistic non-linear regression.

In Vitro ADME Profiling

To predict in vivo pharmacokinetics, BMPA must be evaluated across three critical ADME pillars: Absorption, Distribution, and Metabolism[6],[8].

Absorption: Caco-2 Permeability Assay

Rationale: The Caco-2 human colon carcinoma cell line spontaneously differentiates into a polarized monolayer expressing tight junctions and efflux transporters (like P-glycoprotein/P-gp), mimicking the intestinal epithelium. Self-Validation: Lucifer Yellow (LY) is co-incubated. LY is a paracellular marker; if LY permeability exceeds 1×10−6 cm/s, the tight junctions are compromised, and the BMPA transport data for that well must be discarded.

  • Monolayer Maturation: Culture Caco-2 cells on Transwell polycarbonate inserts for 21 days. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 250 Ω·cm²).

  • Dosing: Add 10 µM BMPA to the Apical chamber (for A-to-B transport) or Basolateral chamber (for B-to-A transport) in HBSS buffer (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify BMPA via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates BMPA is a likely substrate for active efflux[8].

Distribution: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Rationale: Only the unbound (free) fraction of BMPA can cross cell membranes to exert therapeutic effects or cause toxicity. The lipophilic butyl group of BMPA strongly suggests high protein binding.

  • Place 300 µL of human plasma spiked with 5 µM BMPA into the sample chamber of a RED device (8K MWCO membrane).

  • Place 500 µL of PBS into the adjacent buffer chamber.

  • Seal and incubate at 37°C on a shaker for 4 hours to reach thermodynamic equilibrium.

  • Extract both chambers with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the fraction unbound ( fu​ ).

Metabolism: Human Liver Microsomes (HLM) & CYP450 Profiling

Rationale: Phase I oxidation by Cytochrome P450 (CYP) enzymes is the primary route of clearance for pyrimidine-amines. We must determine the intrinsic clearance ( CLint​ ) and assess whether BMPA undergoes bioactivation into reactive, toxic intermediates[6],[7].

CYP_Pathway BMPA BMPA (Parent Drug) CYP CYP450 Enzymes (Phase I Metabolism) BMPA->CYP Substrate Metabolites Hydroxylated Metabolites CYP->Metabolites Oxidation Reactive Reactive Intermediates (Toxophores) CYP->Reactive Bioactivation Clearance Renal/Biliary Clearance Metabolites->Clearance Phase II Conjugation Tox Cellular Toxicity (Covalent Binding) Reactive->Tox Protein/DNA Binding

Figure 2: Phase I metabolism pathway of BMPA highlighting clearance versus bioactivation toxicity.

HLM Stability Protocol:

  • Pre-incubation: Combine 1 µM BMPA with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Causality Note: Pre-incubate at 37°C for 5 minutes without NADPH. This establishes thermal equilibrium and allows the lipophilic BMPA to partition into the microsomal lipid bilayer, preventing artificial lag phases in clearance calculations.

  • Initiation: Start the reaction by adding 1 mM NADPH (cofactor).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Centrifugation & LC-MS/MS: Spin at 14,000 x g for 15 minutes. Analyze the supernatant to calculate the half-life ( t1/2​ ) and CLint​ .

Quantitative Data Synthesis

To facilitate Go/No-Go decision-making, the empirical data generated from the protocols above must be compared against established pharmaceutical benchmarks for small-molecule amines.

Table 1: Representative In Vitro Cytotoxicity & ADME Benchmarks for BMPA

ParameterAssay / ModelTarget Threshold for Lead AdvancementExpected Range for Pyrimidine-Amines
Cytotoxicity (IC₅₀) HepG2 / CellTiter-Glo> 50 µM20 - 100 µM
Membrane Tox (LC₅₀) HepG2 / LDH Release> 100 µM50 - >100 µM
Intestinal Permeability ( Papp​ ) Caco-2 (A to B)> 10 × 10⁻⁶ cm/s5 - 25 × 10⁻⁶ cm/s
Efflux Ratio (ER) Caco-2 (B-A / A-B)< 2.0 (Non-P-gp substrate)1.5 - 3.5
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 15 µL/min/mg protein10 - 40 µL/min/mg protein
Plasma Protein Binding Rapid Equilibrium Dialysis< 95% bound ( fu​ > 0.05)80% - 98% bound

Conclusion

The successful development of 2-Butyl-4-methylpyrimidin-5-amine (BMPA) hinges on a delicate balance between its lipophilicity-driven target engagement and its metabolic liabilities. By executing the self-validating, multiplexed cytotoxicity and ADME protocols outlined in this guide, development teams can accurately map BMPA's therapeutic window. Compounds that demonstrate an ER < 2.0 in Caco-2 assays and an HLM CLint​ < 15 µL/min/mg, without triggering LDH release below 50 µM, represent highly viable candidates for in vivo pharmacokinetic validation.

References

  • NextSDS Chemical Database . (n.d.). 2-butyl-4-methylpyrimidin-5-amine — Chemical Substance Information. Retrieved from[Link][1]

  • MolPort . (n.d.). 2-butyl-4-methylpyrimidin-5-amine | 1699189-96-2. Retrieved from[Link][2]

  • Schütt, I., et al. (2025). Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes. Virulence / Taylor & Francis. Retrieved from[Link][3],[4]

  • U.S. Food and Drug Administration (FDA) . (2017/2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Center for Drug Evaluation and Research. Retrieved from[Link][6],[7]

  • LifeNet Health LifeSciences . (n.d.). CYP Induction Assay - FDA Guidance Based Methods. Retrieved from [Link][7]

Sources

Exploratory

2-Butyl-4-methylpyrimidin-5-amine: A Technical Whitepaper on Physicochemical Profiling, Hazard Identification, and Synthetic Application

Executive Summary & Structural Rationale In modern medicinal chemistry, pyrimidine-5-amines serve as indispensable building blocks, frequently acting as hinge-binding motifs in the development of kinase inhibitors for on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, pyrimidine-5-amines serve as indispensable building blocks, frequently acting as hinge-binding motifs in the development of kinase inhibitors for oncology and autoimmune indications. 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2) is a highly specialized intermediate characterized by two critical substitutions[1][2]:

  • The 2-Butyl Tail: Drastically increases the lipophilicity (LogP) of the molecule. While this enhances membrane permeability—a crucial factor for intracellular drug targets—it simultaneously increases the compound's dermal toxicity and ability to cross the corneal epithelium[3].

  • The 4-Methyl Group: Provides steric shielding adjacent to the 5-amine. This steric bulk modulates the nucleophilicity of the amine, requiring highly optimized catalytic conditions (such as specific bulky phosphine ligands) during cross-coupling reactions to overcome the activation energy barrier.

This whitepaper synthesizes the physicochemical data, exact hazard profiles (SDS), and field-proven experimental workflows required to safely and effectively handle this compound in a high-throughput drug discovery setting.

Physicochemical Profiling

Before integrating this compound into a synthetic pipeline, scientists must understand its fundamental properties. The monoisotopic mass and predicted collision cross-sections are particularly vital for downstream LC-MS/MS validation[3].

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource/Relevance
Chemical Name 2-Butyl-4-methylpyrimidin-5-aminePrimary IUPAC name[1]
CAS Number 1699189-96-2Unique registry identifier[1][2]
EC Number 872-987-3European regulatory identifier[1]
Molecular Formula C9H15N3Stoichiometric basis[2][3]
Molecular Weight 165.24 g/mol Required for molarity calculations[2]
Monoisotopic Mass 165.1266 DaTarget mass for high-res MS[3]
SMILES CCCCC1=NC=C(C(=N1)C)NCheminformatics input[3]

Hazard Identification & Mechanistic Toxicology

Handling 2-Butyl-4-methylpyrimidin-5-amine requires strict adherence to Safety Data Sheet (SDS) guidelines. The compound exhibits a multi-faceted hazard profile driven by its amphiphilic nature. The primary amine acts as a localized nucleophile, while the lipophilic butyl tail facilitates rapid tissue penetration[1][2].

Table 2: GHS Classifications and Required Mitigations

Hazard ClassGHS CodeDescriptionMechanistic Cause & PPE Mitigation
Acute Toxicity 4 H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled[1].Cause: Systemic absorption via lipid bilayers. PPE: Double nitrile gloves, lab coat, handle strictly in a fume hood.
Skin Irritation 2 H315Causes skin irritation[1][2].Cause: Amine-mediated localized protein cross-linking. PPE: Avoid dermal contact; wash immediately with PEG-based solvents if exposed.
Serious Eye Dam. 1 H318 / H319Causes serious eye damage / severe irritation[1][2].Cause: Rapid penetration of the corneal epithelium. PPE: Chemical safety goggles or full face shield.
STOT SE 3 H335 / H336May cause respiratory irritation or drowsiness[1][2].Cause: Vapor/dust interaction with mucosal membranes. PPE: Local exhaust ventilation (LEV) or N95/P100 respirator.
Toxicity Mechanism Visualization

ToxicityMechanism A 2-Butyl-4-methylpyrimidin-5-amine (Lipophilic Core) B Dermal/Ocular Contact A->B Exposure C Inhalation/Ingestion A->C Exposure D Lipid Bilayer Penetration (Butyl-driven) B->D C->D E Amine-Mediated Cellular Disruption D->E Nucleophilic Attack F H318: Serious Eye Damage H315: Skin Irritation E->F Localized G H302/312/332: Acute Toxicity H335/H336: STOT SE 3 E->G Systemic

Fig 1. Mechanistic pathway of 2-Butyl-4-methylpyrimidin-5-amine toxicity and GHS hazard outcomes.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: Safe Handling & Reagent Solubilization

Purpose: To safely prepare stock solutions without triggering H332/H335 aerosolization hazards.

  • Environmental Preparation: Engage Local Exhaust Ventilation (LEV) to a minimum face velocity of 100 fpm.

    • Causality: Mitigates the inhalation of fine particulates that trigger STOT SE 3 respiratory irritation[1][2].

  • Static-Free Weighing: Utilize an anti-static ionizer and a grounded micro-spatula to weigh the required mass of 2-Butyl-4-methylpyrimidin-5-amine.

    • Causality: The dry powder is prone to electrostatic repulsion. Neutralizing the field prevents aerosolization.

  • Solubilization: Dissolve the compound in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 0.1 M.

    • Causality: While the butyl chain is lipophilic, high-concentration stock solutions require polar aprotic solvents to disrupt the strong intermolecular hydrogen bonding between the primary 5-amine groups.

  • Self-Validation Check: Visually inspect the vial against a light background. A clear, pale-yellow solution with no particulate matter indicates complete solvation. If particulates remain, sonicate for 60 seconds at 25°C.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Purpose: To couple the sterically hindered 5-amine to an aryl halide for kinase inhibitor synthesis.

  • Reagent Charging: In a flame-dried Schlenk flask, combine 2-Butyl-4-methylpyrimidin-5-amine (1.0 eq), the target aryl halide (1.1 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq).

    • Causality: XPhos is specifically selected because its extreme steric bulk facilitates the reductive elimination step, which is otherwise heavily hindered by the 4-methyl group adjacent to the amine. Cs2CO3 is chosen as a weak base to prevent degradation of the pyrimidine core.

  • Degassing: Perform three freeze-pump-thaw cycles backfilling with Argon.

    • Causality: Ambient oxygen irreversibly oxidizes the active Pd(0) catalyst to Pd(II), dead-ending the catalytic cycle.

  • Reaction Execution: Heat the sealed flask to 90°C under vigorous stirring for 12 hours.

  • In-Process Validation (LC-MS): Extract a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Self-Validation: The reaction is progressing correctly if the extracted ion chromatogram (EIC) shows >95% depletion of the m/z 166.1 [M+H]+ peak (the starting amine) and the emergence of the product mass[3].

  • Quench & Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NaHCO3.

    • Causality: The mild basic wash neutralizes acidic byproducts without protonating the newly formed secondary amine, ensuring it remains in the organic layer during phase separation.

Synthetic Workflow Visualization

SyntheticWorkflow S1 Step 1: Glovebox Preparation S2 Step 2: Reagent Solubilization S1->S2 S3 Step 3: Pd-Catalyzed Coupling S2->S3 S4 Step 4: Aqueous Quench S3->S4 S5 Step 5: LC-MS Validation S4->S5

Fig 2. Self-validating synthetic workflow for safe handling and Pd-catalyzed cross-coupling.

References

  • NextSDS. "2-butyl-4-methylpyrimidin-5-amine — Chemical Substance Information." Substance Database.
  • BLD Pharm. "1699189-96-2 | 2-Butyl-4-methylpyrimidin-5-amine." Product Catalog.
  • PubChemLite (Université du Luxembourg). "2-butyl-4-methylpyrimidin-5-amine (C9H15N3)." Chemical Database.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Butyl-4-methylpyrimidin-5-amine

Application Note & Synthetic Workflow Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Target Compound: 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2) [1] Introduction & Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Workflow Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Target Compound: 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2) [1]

Introduction & Strategic Rationale

5-Aminopyrimidines are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics. The target compound, 2-butyl-4-methylpyrimidin-5-amine, presents a highly substituted pyrimidine ring that requires a regioselective synthetic approach.

Because direct amination of the pyrimidine core is often low-yielding and prone to side reactions, this protocol utilizes a robust, three-stage linear sequence: (1) De novo pyrimidine ring construction via condensation, (2) Electrophilic aromatic nitration, and (3) Catalytic hydrogenation. This approach ensures high regiocontrol and scalability, minimizing the formation of intractable isomeric mixtures [2].

Mechanistic Causality
  • Ring Construction: The condensation of pentanimidamide with an enaminone (1-(dimethylamino)but-1-en-3-one) dictates the regiochemistry. The sterically less hindered, more nucleophilic nitrogen of the amidine attacks the highly electrophilic β -carbon of the enaminone, unambiguously setting the methyl group at the 4-position and the butyl group at the 2-position.

  • Nitration: Pyrimidines are generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogens. However, the synergistic electron-donating inductive effects (+I) of the 2-butyl and 4-methyl groups sufficiently activate the C5 position, allowing for selective nitration under forcing conditions.

  • Reduction: Palladium-catalyzed hydrogenation cleanly reduces the nitro group to the primary amine without disturbing the aromatic core or the alkyl substituents [3].

Synthetic Pathway Visualization

SynthesisPathway SM1 Pentanimidamide + Enaminone Int1 2-Butyl-4-methylpyrimidine (Intermediate 1) SM1->Int1 NaOMe, EtOH Reflux, 12h Int2 2-Butyl-4-methyl- 5-nitropyrimidine (Intermediate 2) Int1->Int2 HNO3 / H2SO4 90°C, 4h Target 2-Butyl-4-methyl- pyrimidin-5-amine (Final Product) Int2->Target H2 (50 psi), Pd/C MeOH, 25°C, 6h

Synthetic workflow for 2-Butyl-4-methylpyrimidin-5-amine via a 3-step sequence.

Materials and Reagents

The following table summarizes the critical raw materials required for this protocol. All reagents should be of Synthesis Grade (≥98% purity) unless otherwise specified.

Reagent / MaterialRoleEquiv.Notes / Safety
Pentanimidamide hydrochlorideStarting Material1.0Hygroscopic; store under inert gas.
1-(Dimethylamino)but-1-en-3-oneElectrophile1.1Enaminone building block.
Sodium methoxide (NaOMe)Base1.5Use 25% wt solution in methanol.
Sulfuric acid (H₂SO₄, 98%)Solvent/Catalyst-Highly corrosive.
Fuming Nitric acid (HNO₃, >90%)Nitrating Agent2.5Strong oxidizer; handle in fume hood.
Palladium on Carbon (10% Pd/C)Catalyst0.05Pyrophoric when dry; wet with solvent.
Hydrogen Gas (H₂)Reducing AgentExcessFlammable gas; use pressure reactor.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Butyl-4-methylpyrimidine

Objective: Construct the functionalized pyrimidine core via a cyclocondensation reaction.

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pentanimidamide hydrochloride (100 mmol, 13.6 g) and absolute ethanol (200 mL) under a nitrogen atmosphere.

  • Base Addition: Slowly add sodium methoxide solution (25% wt in MeOH, 150 mmol) via syringe. Stir the resulting suspension at ambient temperature for 30 minutes to liberate the free amidine.

  • Condensation: Add 1-(dimethylamino)but-1-en-3-one (110 mmol, 12.4 g) dropwise over 15 minutes.

  • Heating: Heat the reaction mixture to gentle reflux (approx. 78°C) for 12 hours. Monitor reaction completion via LC-MS or TLC (EtOAc:Hexane 1:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (250 mL) and water (150 mL). Extract the aqueous layer with EtOAc (2 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography to afford 2-butyl-4-methylpyrimidine as a pale yellow oil.

Step 2: Synthesis of 2-Butyl-4-methyl-5-nitropyrimidine

Objective: Regioselective electrophilic aromatic nitration at the C5 position.

  • Acidic Medium Preparation: In a 250 mL three-neck flask equipped with an internal thermometer, cool concentrated H₂SO₄ (50 mL) to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly add 2-butyl-4-methylpyrimidine (50 mmol, 7.5 g) dropwise, maintaining the internal temperature below 10°C to prevent degradation.

  • Nitration: Carefully add fuming HNO₃ (125 mmol, ~5.2 mL) dropwise over 30 minutes.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 90°C for 4 hours. Causality note: The electron-deficient pyrimidine ring requires thermal activation for the nitronium ion to successfully attack the C5 position.

  • Quenching: Cool the mixture to 0°C and slowly pour it over crushed ice (300 g) with vigorous stirring.

  • Isolation: Neutralize the aqueous mixture carefully with cold 20% NaOH solution until pH ~7. Extract with dichloromethane (3 x 150 mL). Wash the organics with brine, dry (MgSO₄), and concentrate to yield the crude nitro intermediate. Recrystallize from ethanol/water if necessary.

Step 3: Synthesis of 2-Butyl-4-methylpyrimidin-5-amine

Objective: Catalytic reduction of the nitro group to yield the target amine.

  • Reactor Setup: Transfer 2-butyl-4-methyl-5-nitropyrimidine (30 mmol, 5.85 g) to a Parr hydrogenation vessel. Dissolve in LC-MS grade methanol (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.15 mmol Pd, ~160 mg). Safety: Never add dry Pd/C to a methanol solution in the presence of oxygen.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Agitate the mixture at 25°C for 6 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes [3].

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (DCM:MeOH 95:5) to afford 2-butyl-4-methylpyrimidin-5-amine as an off-white solid.

Analytical Validation System

To ensure a self-validating protocol, the final product must be characterized against the following expected analytical parameters to confirm structural integrity and purity.

Analytical TechniqueExpected Data / SignalsValidation Purpose
LC-MS (ESI+) [M+H]⁺ m/z 166.13Confirms exact mass and molecular formula (C₉H₁₅N₃) [1].
¹H NMR (400 MHz, CDCl₃) δ 8.05 (s, 1H, Ar-H), 3.60 (br s, 2H, -NH₂), 2.85 (t, 2H, -CH₂-), 2.35 (s, 3H, Ar-CH₃), 1.75 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H).Verifies regiochemistry; the singlet at 8.05 ppm confirms the isolated C6 proton.
¹³C NMR (100 MHz, CDCl₃) δ ~165.0, 154.2, 142.1, 138.5 (Aromatic carbons), 38.2, 30.5, 22.4, 18.5, 14.0 (Aliphatic carbons).Confirms carbon framework and absence of symmetric isomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130483671, 2-butyl-4-methylpyrimidin-5-amine" PubChem, [Link]. Accessed 1 April 2026.

  • Falsini, M., et al. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." Molecules, vol. 28, no. 2, 2023, p. 685. MDPI, [Link].

  • Wang, Y., et al. "Process for synthesis of 2,4-dichloro-5-aminopyrimidine." World Intellectual Property Organization, WO2022090101A1, 2022.
Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of 2-Butyl-4-methylpyrimidin-5-amine

Executive Summary The quantification of substituted pyrimidines is a critical quality attribute in pharmaceutical synthesis. 2-Butyl-4-methylpyrimidin-5-amine presents unique chromatographic challenges due to its dual fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of substituted pyrimidines is a critical quality attribute in pharmaceutical synthesis. 2-Butyl-4-methylpyrimidin-5-amine presents unique chromatographic challenges due to its dual functional nature: a highly polar, basic primary amine coupled with a lipophilic butyl chain. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to overcome classical peak tailing issues, ensuring high-fidelity quantification in alignment with ICH Q2(R2) regulatory standards[1].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must be driven by molecular causality rather than trial and error. The structural features of 2-Butyl-4-methylpyrimidin-5-amine dictate its behavior in the column:

  • The Causality of Peak Tailing: The molecule features a primary amine at the C5 position and a pyrimidine ring. Pyrimidine amines typically exhibit a pKa of approximately 5[2]. At physiological or neutral pH, the amine is partially ionized. When analyzed on standard, unendcapped silica-based C18 columns, the positively charged basic amine undergoes secondary ion-exchange interactions with negatively charged residual silanols ( Si−O− ) on the stationary phase[3]. This interaction is the direct cause of severe peak tailing, poor resolution, and inaccurate integration.

  • Stationary Phase Selection: To permanently mitigate silanol interactions, a hybrid silica particle column with comprehensive end-capping (e.g., Waters XBridge BEH C18) is required[4]. The ethylene cross-linked hybrid structure provides superior resistance to dissolution and minimizes surface silanol activity, ensuring symmetrical peak shapes for basic compounds.

  • Mobile Phase & pH Control: The mobile phase must dictate the ionization state of the analyte. By utilizing an acidic modifier—0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0)—the amine group is fully protonated, and residual silanols are neutralized to Si−OH . TFA also acts as a weak ion-pairing agent, further improving the retention and peak shape of the polar protonated amine.

  • Elution Strategy: The 2-butyl group imparts significant lipophilicity. A gradient elution starting at 10% Acetonitrile (ACN) ensures adequate retention of the polar amine moiety, while a controlled ramp to 60% ACN efficiently elutes the hydrophobic butyl-pyrimidine core without inducing band broadening[5].

Workflow A 1. Physicochemical Profiling Analyte: Basic Amine (pKa ~5) B 2. Stationary Phase Selection Hybrid Silica (End-capped C18) A->B C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress silanols B->C D 4. Gradient Elution Design 10% to 60% ACN for optimal resolution C->D E 5. System Suitability (SST) Self-Validating Check (Tf < 1.5) D->E

Caption: Logical progression of HPLC method development for basic pyrimidine derivatives.

Experimental Protocols: A Self-Validating System

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system; prior to any sample quantification, the System Suitability Test (SST) must pass predefined acceptance criteria to validate the chromatographic system's fitness for purpose.

Reagents and Instrumentation
  • HPLC System: Gradient-capable HPLC equipped with a Photodiode Array (PDA) or UV-Vis detector.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), and HPLC-grade Trifluoroacetic acid (TFA).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step-by-Step Preparation Method
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Butyl-4-methylpyrimidin-5-amine reference standard into a 10 mL volumetric flask. Add 5 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh an amount of the test sample equivalent to 10.0 mg of the active moiety into a 10 mL volumetric flask. Repeat the dissolution and dilution steps described above to achieve a target nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions & Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm)Hybrid silica prevents silanol-induced peak tailing for basic amines[4].
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH (~2.0) fully protonates the amine and neutralizes silanols.
Mobile Phase B 0.1% TFA in AcetonitrileACN provides lower backpressure and higher UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 254 nmTargets the strong π→π∗ transitions of the pyrimidine ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar protonated amine)

  • 2.0 - 10.0 min: 10% 60% B (Linear ramp to elute the lipophilic butyl core)

  • 10.0 - 12.0 min: 60% 90% B (Column wash)

  • 12.0 - 15.0 min: 10% B (Re-equilibration)

Table 2: System Suitability Test (SST) Criteria

Inject the Working Standard Solution (100 µg/mL) six times consecutively. The run is strictly invalidated if these criteria are not met.

SST ParameterAcceptance CriteriaObserved Performance (Typical)
Retention Time (RT) Consistent within ± 0.1 min~ 6.4 min
Tailing Factor ( Tf​ ) 1.51.12 (Indicates successful silanol masking)
Theoretical Plates ( N ) 20008,500
Area Precision (%RSD) 2.0% (n=6)0.45%

ICH Q2(R2) Method Validation Lifecycle

To ensure authoritative grounding, this method must be validated according to the latest[1]. The following parameters ensure the method is scientifically rigorous and legally defensible for pharmaceutical registration.

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity No interference at RT Start->Spec Lin Linearity & Range 25-150 µg/mL (R² ≥ 0.999) Start->Lin Acc Accuracy Spike Recovery (98-102%) Start->Acc Prec Precision Intra/Inter-day RSD ≤ 2.0% Start->Prec

Caption: Core ICH Q2(R2) validation parameters ensuring analytical method reliability.

Table 3: Validation Parameters & Acceptance Criteria
Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject Blank (Diluent) and Placebo. Compare chromatograms against the Standard.No interfering peaks at the retention time of 2-Butyl-4-methylpyrimidin-5-amine.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25, 50, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2% of target response.
Accuracy (Recovery) Spike known amounts of API into placebo at 50%, 100%, and 150% levels (n=3 per level).Mean recovery must be between 98.0% and 102.0% at each concentration level.
Precision (Repeatability) Analyze 6 independent sample preparations at 100% test concentration on the same day.%RSD of the assay results 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units).SST criteria must still be met; assay variance 2.0% from nominal conditions.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][1]

  • UPLC Technology and Column Selection for Basic Compounds. Waters Corporation. Available at: [Link][4]

  • Evaluation of Bidentate End-Capping Silylation Reagents for HPLC. Pyvot Tech. Available at:[Link][3]

  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution. MDPI. Available at: [Link][2]

Sources

Method

Application of 2-Butyl-4-methylpyrimidin-5-amine in Heterocyclic Drug Design: A Technical Guide

Introduction: The Aminopyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Aminopyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Among its derivatives, the 2-aminopyrimidine core has emerged as a "privileged scaffold" in modern drug discovery. This is largely due to its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, a key family of enzymes often dysregulated in diseases such as cancer.[3][4] The 2-amino group acts as a hydrogen bond donor, while one of the pyrimidine nitrogens acts as an acceptor, effectively anchoring the molecule in the ATP-binding pocket of the kinase.

2-Butyl-4-methylpyrimidin-5-amine is a specific embodiment of this privileged scaffold. The butyl group at the 2-position offers a handle for modulating lipophilicity and exploring deeper hydrophobic pockets within the target protein. The methyl group at the 4-position and the amino group at the 5-position provide additional vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the application of 2-butyl-4-methylpyrimidin-5-amine in heterocyclic drug design, with a focus on its synthesis, derivatization strategies, and its potential as a core for developing targeted therapeutics, particularly kinase inhibitors.

Synthesis of the Core Scaffold: 2-Butyl-4-methylpyrimidin-5-amine

The synthesis of 2-substituted-4-methyl-5-aminopyrimidines is most commonly achieved through the condensation of an appropriate amidine with a β-ketonitrile. This classical approach remains a robust and efficient method for constructing the pyrimidine ring.

Protocol 1: Synthesis of 2-Butyl-4-methylpyrimidin-5-amine

This protocol describes a plausible and adaptable method for the synthesis of the title compound based on established pyrimidine syntheses.

Reaction Scheme:

Reaction_Scheme_1 Valeramidine Valeramidine (Amidine) Product 2-Butyl-4-methylpyrimidin-5-amine Valeramidine->Product Base (e.g., NaOEt) Ethanol, Reflux Ketonitrile 2-Cyano-3-pentanone (β-Ketonitrile) Ketonitrile->Product

A representative reaction scheme for the synthesis of the core scaffold.

Materials:

  • Valeramidine hydrochloride

  • 2-Cyano-3-pentanone

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Preparation of Valeramidine Free Base: In a round-bottom flask, suspend valeramidine hydrochloride (1.0 eq) in anhydrous ethanol. To this suspension, add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature. The formation of sodium chloride as a white precipitate will be observed.

  • Reaction Setup: In a separate round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-cyano-3-pentanone (1.1 eq) in anhydrous ethanol.

  • Condensation: Filter the ethanolic solution of valeramidine free base to remove the sodium chloride precipitate and add the filtrate to the solution of 2-cyano-3-pentanone.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-butyl-4-methylpyrimidin-5-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Derivatization Strategies for Library Synthesis

The 2-butyl-4-methylpyrimidin-5-amine scaffold offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies. The primary amino group at the 5-position is a key site for modification.

Protocol 2: N-Acylation of 2-Butyl-4-methylpyrimidin-5-amine

N-acylation is a straightforward method to introduce a variety of substituents and explore their impact on biological activity.

Reaction Scheme:

Reaction_Scheme_2 StartingMaterial 2-Butyl-4-methyl- pentylpyrimidin-5-amine Product N-Acylated Product StartingMaterial->Product Base (e.g., Pyridine or Et₃N) DCM, 0 °C to rt AcylatingAgent R-COCl or (RCO)₂O (Acylating Agent) AcylatingAgent->Product

A general scheme for the N-acylation of the core scaffold.

Materials:

  • 2-Butyl-4-methylpyrimidin-5-amine

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-butyl-4-methylpyrimidin-5-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Acylating Agent: Add pyridine or triethylamine (1.2 eq) to the solution, followed by the dropwise addition of the acyl chloride or acid anhydride (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

To further expand the chemical diversity, the pyrimidine ring can be functionalized with a halogen (e.g., at the 5-position after diazotization of the amino group followed by a Sandmeyer-type reaction), enabling palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, and diverse amino substituents.

A. Suzuki Coupling (for C-C bond formation):

Reaction Scheme:

Reaction_Scheme_3A StartingMaterial 5-Bromo-2-butyl-4-methylpyrimidine Product 5-Aryl/Heteroaryl Product StartingMaterial->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O), Heat BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Product

A general scheme for Suzuki coupling.

B. Buchwald-Hartwig Amination (for C-N bond formation):

Reaction Scheme:

Reaction_Scheme_3B StartingMaterial 5-Bromo-2-butyl-4-methylpyrimidine Product 5-Amino Product StartingMaterial->Product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene), Heat Amine R¹R²NH (Amine) Amine->Product

A general scheme for Buchwald-Hartwig amination.

Application in Kinase Inhibitor Design: Targeting CDK2

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[5][6] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7][8] The 2-aminopyrimidine scaffold is a well-established pharmacophore for potent and selective CDK2 inhibitors.

Structure-Activity Relationship (SAR) Insights

The following table presents a selection of 2-aminopyrimidine-based CDK2 inhibitors from the literature, illustrating key SAR trends. While not direct derivatives of 2-butyl-4-methylpyrimidin-5-amine, they provide valuable insights for its application in designing novel CDK2 inhibitors.

Compound IDR¹ (at C4)R² (at N2 of amino)CDK2 IC₅₀ (nM)Reference
A 4-methyl-thiazol-5-yl3-nitrophenyl0.7[3]
B 1H-pyrazol-4-ylUnsubstituted3.2[9]
C 1H-pyrazol-4-yl1-methyl-1H-pyrazol-4-yl5[10]

Key Observations from SAR:

  • C4-Substitution: Large, heterocyclic substituents at the C4-position are generally well-tolerated and can form additional interactions within the ATP-binding pocket, enhancing potency.

  • N2-Substitution: Substitution on the exocyclic amino group at the 2-position can significantly impact selectivity and potency. Aryl and heteroaryl groups are common and can be tailored to exploit specific sub-pockets of the kinase.

  • 5-Position Modification: As seen in the work leading to highly potent pyrazolyl-aminopyrimidine inhibitors, substitution at the 5-position of the pyrimidine ring can dramatically improve both potency and selectivity against other CDKs.[9] This highlights the potential of the 5-amino group on our core scaffold as a crucial point for optimization.

CDK2 Signaling Pathway and Drug Discovery Workflow

A simplified representation of the CDK2 signaling pathway in cancer and a general workflow for drug discovery using the 2-butyl-4-methylpyrimidin-5-amine scaffold are depicted below.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_Inhibition Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CyclinE_CDK2 Aminopyrimidine_Inhibitor 2-Aminopyrimidine Inhibitor Aminopyrimidine_Inhibitor->CyclinE_CDK2

Simplified CDK2 signaling pathway in cell cycle progression.

Drug_Discovery_Workflow Scaffold_Synthesis Scaffold Synthesis (2-Butyl-4-methylpyrimidin-5-amine) Library_Synthesis Library Synthesis (Derivatization) Scaffold_Synthesis->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

General workflow for drug discovery using the aminopyrimidine scaffold.

Conclusion

2-Butyl-4-methylpyrimidin-5-amine represents a valuable and versatile starting point for the design and synthesis of novel heterocyclic drug candidates. Its amenability to a variety of chemical modifications, coupled with the proven track record of the 2-aminopyrimidine scaffold in targeting therapeutically relevant proteins, makes it an attractive core for focused library synthesis. The protocols and strategies outlined in this guide provide a framework for researchers to explore the chemical space around this scaffold and to develop potent and selective inhibitors for a range of disease targets, with a particular promise in the field of kinase-driven oncology.

References

Sources

Application

Functionalization Strategies for 2-Butyl-4-methylpyrimidin-5-amine: A Guide for Synthetic and Medicinal Chemists

Introduction: The 2-Butyl-4-methylpyrimidin-5-amine Scaffold - A Versatile Core in Modern Drug Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Butyl-4-methylpyrimidin-5-amine Scaffold - A Versatile Core in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence in biologically active molecules stems from its ability to engage in a multitude of non-covalent interactions with biological targets and its synthetic tractability, which allows for the exploration of diverse chemical space. Within this privileged heterocyclic family, 2-Butyl-4-methylpyrimidin-5-amine presents itself as a particularly attractive starting material for the development of novel molecular entities. The strategic placement of alkyl and amino substituents on the pyrimidine ring offers multiple avenues for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.

This comprehensive technical guide provides an in-depth exploration of the key functionalization techniques applicable to 2-Butyl-4-methylpyrimidin-5-amine. We will delve into the chemical logic behind various synthetic transformations, offering detailed, field-proven protocols for the modification of both the 5-amino group and the pyrimidine core itself. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pyrimidine-based compounds.

I. Functionalization of the 5-Amino Group: Tailoring Potency and Physicochemical Properties

The primary amino group at the C5 position is a prime handle for introducing a wide range of functionalities. These modifications can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic profile by introducing new hydrogen bond donors and acceptors, modulating lipophilicity, and providing vectors for further derivatization.

A. N-Acylation: Introduction of Amide Functionality

The conversion of the 5-amino group to an amide is a fundamental transformation that can significantly alter the electronic and steric properties of the molecule. This is typically achieved by reaction with an acyl chloride or a carboxylic acid activated with a coupling agent.

Causality Behind Experimental Choices: The use of a base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction with an acyl chloride, driving the reaction to completion. The choice of solvent is often a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the acylating agent.

Protocol 1: N-Acylation with an Acyl Chloride

Materials:

  • 2-Butyl-4-methylpyrimidin-5-amine (1.0 equiv)

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Butyl-4-methylpyrimidin-5-amine in anhydrous DCM.

  • Add the base (Et₃N or DIPEA) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or recrystallization.[1][2][3]

Caption: Workflow for N-Acylation of 2-Butyl-4-methylpyrimidin-5-amine.

B. N-Alkylation: Introducing Alkyl Substituents

N-alkylation introduces alkyl groups to the amino functionality, which can be crucial for modulating receptor binding and improving metabolic stability. However, this reaction is often plagued by a lack of regioselectivity (alkylation at the exocyclic amine vs. the endocyclic ring nitrogens) and over-alkylation.

Causality Behind Experimental Choices: To favor alkylation on the exocyclic amino group, reductive amination is a preferred two-step strategy. This involves the formation of an intermediate imine with an aldehyde or ketone, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for this purpose, capable of reducing the iminium ion in the presence of the unreacted carbonyl compound.

Protocol 2: Reductive Amination

Materials:

  • 2-Butyl-4-methylpyrimidin-5-amine (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-Butyl-4-methylpyrimidin-5-amine and the carbonyl compound in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Caption: Workflow for Reductive Amination.

C. Urea and Sulfonamide Formation

The synthesis of ureas and sulfonamides from the 5-amino group introduces valuable pharmacophoric elements capable of forming strong hydrogen bond networks with biological targets.

Causality Behind Experimental Choices: Urea formation is commonly achieved by reacting the amine with an isocyanate. The reaction is typically straightforward and high-yielding. For sulfonamide synthesis, a sulfonyl chloride is reacted with the amine in the presence of a base like pyridine, which acts as both a solvent and an acid scavenger.

Protocol 3: Synthesis of N,N'-Disubstituted Ureas

Materials:

  • 2-Butyl-4-methylpyrimidin-5-amine (1.0 equiv)

  • Isocyanate (e.g., Phenyl isocyanate) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-Butyl-4-methylpyrimidin-5-amine in anhydrous THF or DCM under an inert atmosphere.

  • Slowly add the isocyanate to the solution at room temperature.

  • Stir the reaction mixture for 2-16 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[4][5]

Protocol 4: Synthesis of Sulfonamides

Materials:

  • 2-Butyl-4-methylpyrimidin-5-amine (1.0 equiv)

  • Sulfonyl chloride (e.g., Benzenesulfonyl chloride) (1.1 equiv)

  • Anhydrous Pyridine

Procedure:

  • Dissolve 2-Butyl-4-methylpyrimidin-5-amine in anhydrous pyridine at 0 °C.

  • Slowly add the sulfonyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6][7]

II. Functionalization of the Pyrimidine Core: Expanding the Molecular Framework

While the 5-amino group provides a rich platform for derivatization, modification of the pyrimidine ring itself is essential for accessing a broader range of structural analogues. The existing substituents on the ring will direct further functionalization. The electron-donating amino group at C5, along with the alkyl groups at C2 and C4, activate the C6 position towards electrophilic attack.

A. Halogenation at the C6 Position

Introducing a halogen, typically bromine or chlorine, at the C6 position provides a versatile handle for subsequent cross-coupling reactions.

Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are effective and relatively mild halogenating agents for electron-rich aromatic and heteroaromatic systems. The reaction is often carried out in a polar aprotic solvent like acetonitrile or DMF.

Protocol 5: C6-Bromination

Materials:

  • 2-Butyl-4-methylpyrimidin-5-amine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-Butyl-4-methylpyrimidin-5-amine in acetonitrile or DCM.

  • Add NBS portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 6-bromo-2-butyl-4-methylpyrimidin-5-amine.

Caption: Workflow for C6-Bromination of the Pyrimidine Core.

B. Palladium-Catalyzed Cross-Coupling Reactions

With a halogen installed at the C6 position, a plethora of palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful tool for forming biaryl and heteroaryl-aryl structures by coupling the 6-halo-pyrimidine with a boronic acid or boronate ester.[5][8][9][10]

Causality Behind Experimental Choices: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. A phosphine ligand is required to stabilize the palladium catalyst and facilitate the reaction. A base is necessary to activate the boronic acid for transmetalation. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and must be optimized for the specific substrates.

Protocol 6: Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-2-butyl-4-methylpyrimidin-5-amine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 6-bromo-2-butyl-4-methylpyrimidin-5-amine, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.[11][12]

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl derivatives by coupling the 6-halo-pyrimidine with a primary or secondary amine.[13][14]

Causality Behind Experimental Choices: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are required. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically used to deprotonate the amine and facilitate the catalytic cycle.

Protocol 7: Buchwald-Hartwig Amination

Materials:

  • 6-Chloro- or 6-Bromo-2-butyl-4-methylpyrimidin-5-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and NaOtBu.

  • Add the 6-halo-pyrimidine, the amine, and the degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by column chromatography.[15][16]

III. Applications in Drug Discovery

Derivatives of 2,4-dialkyl-5-aminopyrimidines are prevalent in modern drug discovery, with applications spanning oncology, infectious diseases, and inflammation. The functionalization strategies outlined in this guide enable the synthesis of diverse compound libraries for screening against a wide range of biological targets. For instance, 2,4-diaminopyrimidine derivatives have been extensively explored as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), and as antifolate agents for the treatment of bacterial and parasitic infections.[14][17][18][19][20][21] The ability to systematically modify the 2-, 4-, 5-, and 6-positions of the pyrimidine core allows for the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.

Data Summary

FunctionalizationReagentsKey Conditions
N-Acylation Acyl chloride, Base (Et₃N, DIPEA)0 °C to RT, Anhydrous DCM
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃RT, Anhydrous DCM/DCE
Urea Formation IsocyanateRT, Anhydrous THF/DCM
Sulfonamide Formation Sulfonyl chloride, Pyridine0 °C to RT, Anhydrous Pyridine
C6-Halogenation NBS or NCSRT, CH₃CN or DCM
Suzuki-Miyaura Boronic acid, Pd catalyst, Base80-100 °C, Dioxane/Water
Buchwald-Hartwig Amine, Pd catalyst, Ligand, Base90-110 °C, Toluene or Dioxane

Conclusion

2-Butyl-4-methylpyrimidin-5-amine is a highly versatile and valuable scaffold in organic synthesis and medicinal chemistry. The strategic functionalization of both the 5-amino group and the pyrimidine ring provides access to a vast chemical space of novel compounds with potential therapeutic applications. The protocols and principles outlined in this guide offer a robust starting point for researchers to design and execute synthetic strategies for the derivatization of this important heterocyclic core. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving the desired synthetic outcomes.

References

  • Ismail, P. S., Khan, I., Kumar, V., Verma, V. P., Shukla, M., Dhasmana, A., Pandey, S., Pal Singh, G., Khan, S., & Singh, J. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(33), 148–156. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]

  • Ager, D. J., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 19(3), 3468-3491. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1473. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Yao, G., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(3-4), 141-145. [Link]

  • Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. Der Pharma Chemica, 6(4), 312-319. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 405-407. [Link]

  • Gore, R. P., et al. (2011). N-Acylation in Non-Aqueous and Aqueous Medium: A Review. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Al-Tel, T. H., et al. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(9), 6149-6161. [Link]

  • Ospina, F., et al. (2022). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Diversification of Drugs. Angewandte Chemie International Edition, 61(32), e202204751. [Link]

  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Med. Chem.. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1004. [Link]

  • Preparation method and use of n-acyl acidic amino acid or salt thereof.
  • N-Acylation at position 4 with an acyl chloride. ResearchGate. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 331-334. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Ferlin, M. G., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(11), 2829. [Link]

  • Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity. Cell Death & Disease, 10(7), 532. [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(15), 3046-3058. [Link]

  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3048-3055. [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is faster than that of chlorine in SNAr reactions. RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Butyl-4-methylpyrimidin-5-amine Coupling

Welcome to the technical support center for the utilization of 2-Butyl-4-methylpyrimidin-5-amine in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the utilization of 2-Butyl-4-methylpyrimidin-5-amine in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for common synthetic challenges.

Introduction

2-Butyl-4-methylpyrimidin-5-amine is a key building block in medicinal chemistry. The electron-rich nature of the 5-amino group, coupled with the inherent electronic properties of the pyrimidine ring, presents unique challenges and opportunities in C-N and C-C bond formation. This guide provides a structured approach to troubleshooting and optimizing the most common coupling reactions for this substrate: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with aminopyrimidine substrates is highly dependent on the careful selection of reaction parameters.[1]

Question 1: My Buchwald-Hartwig reaction with 2-Butyl-4-methylpyrimidin-5-amine and an aryl halide is showing low to no conversion. What are the most likely causes?

Answer: Low conversion is a common issue and can often be traced back to the catalytic system or reaction setup.[2] Here’s a breakdown of potential causes and solutions:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is paramount. The 5-amino group of your pyrimidine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3]

    • Expertise & Experience: For electron-rich amines and potentially coordinating substrates like yours, bulky, electron-rich dialkylbiarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. Ligands like XPhos or tBuXPhos are excellent starting points.[4] Using stable Pd(II) precatalysts (e.g., XPhos-Pd-G3) can also be beneficial as they require in situ reduction to the active Pd(0) species, ensuring a more controlled initiation of the catalytic cycle.[2]

    • Troubleshooting Steps:

      • Switch to a more electron-rich and sterically hindered ligand (e.g., from Xantphos to XPhos).

      • Utilize a pre-formed palladium precatalyst to ensure efficient generation of the active Pd(0) species.

      • Ensure your phosphine ligand has not been oxidized by storing it under an inert atmosphere.[2]

  • Inadequate Base Selection: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. A base that is too weak will result in a sluggish reaction, while an overly strong base can lead to side reactions.

    • Expertise & Experience: For arylations of aminopyrimidines, a common and effective choice is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[5] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more sensitive substrates.[6]

    • Troubleshooting Steps:

      • If using a weaker base like K₂CO₃, consider switching to NaOtBu or Cs₂CO₃.

      • Ensure the base is finely powdered and anhydrous, as clumps can lead to poor reproducibility.

  • Presence of Oxygen or Water: Palladium(0) catalysts are sensitive to oxidation, which converts them to an inactive Pd(II) species.[2] The presence of water can also lead to hydrolysis of starting materials or intermediates.

    • Trustworthiness: A self-validating protocol for Buchwald-Hartwig amination always begins with rigorous exclusion of air and moisture. The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition and a compromised reaction environment.[2]

    • Troubleshooting Steps:

      • Thoroughly degas your solvent (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes).

      • Use a Schlenk line or glovebox to set up the reaction under an inert atmosphere (Argon or Nitrogen).[2]

      • Use anhydrous solvents and ensure all glassware is oven-dried.

Question 2: I'm observing multiple spots on my TLC plate, and my desired product is difficult to purify. What are the likely side products?

Answer: The formation of multiple products often points to side reactions competing with your desired C-N bond formation.

  • Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be exacerbated by certain ligands and high temperatures.

    • Solution: Lowering the reaction temperature or screening different ligands can sometimes mitigate this.

  • Homocoupling of the Aryl Halide: This forms a biaryl byproduct.

    • Solution: This is often a sign of suboptimal catalyst performance. Re-evaluating the catalyst/ligand system is recommended.

  • Reaction at other positions: While the 5-amino group is the primary nucleophile, under harsh conditions, reaction at other sites on the pyrimidine or aryl halide (if it has other reactive groups) could occur.

    • Solution: Employing milder reaction conditions (lower temperature, less forcing base) can improve selectivity.

Below is a troubleshooting workflow for a stalled Buchwald-Hartwig reaction.

G start Low/No Product Formation check_inert 1. Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) start->check_inert palladium_black Palladium Black Observed? check_inert->palladium_black catalyst_issue Catalyst Decomposition. - Re-degas solvent. - Check ligand purity. - Use fresh catalyst. palladium_black->catalyst_issue Yes no_palladium_black No Decomposition palladium_black->no_palladium_black No screen_ligand 2. Screen Ligands (e.g., XPhos, tBuXPhos) catalyst_issue->screen_ligand no_palladium_black->screen_ligand yield_improves Yield Improves? screen_ligand->yield_improves optimize_base 3. Optimize Base (e.g., NaOtBu, Cs2CO3) yield_improves->optimize_base No success Reaction Optimized yield_improves->success Yes yield_improves2 Yield Improves? optimize_base->yield_improves2 optimize_temp 4. Optimize Temperature (Typically 80-110 °C) yield_improves2->optimize_temp No yield_improves2->success Yes optimize_temp->success Yield Improves fail Consult Specialist optimize_temp->fail No Improvement

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Part 2: Suzuki-Miyaura Coupling

For Suzuki-Miyaura reactions, the 5-amino group does not directly participate but can influence the electronic properties of the pyrimidine ring. The primary challenge is often coupling at a halogenated position (e.g., if you have a 2-chloro- or 2-bromo- derivative of the title compound).

Question 3: I am attempting a Suzuki-Miyaura coupling on a halogenated derivative of 2-Butyl-4-methylpyrimidin-5-amine, but the reaction is sluggish. What should I optimize?

Answer: Sluggish Suzuki reactions with heteroaryl halides are common, and optimization usually involves a systematic screen of the reaction components.[6][7]

  • Reactivity of the Halide: The C-X bond strength is a critical factor. The general reactivity trend for palladium-catalyzed Suzuki coupling is I > Br > OTf >> Cl.[7] If you are using an aryl chloride, the reaction will be significantly more challenging than with a bromide or iodide.

    • Expertise & Experience: For less reactive aryl chlorides, highly active catalysts are required. Catalyst systems composed of Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[3][6] These ligands facilitate the difficult oxidative addition step with the C-Cl bond.

    • Troubleshooting Steps:

      • If using a chloro-pyrimidine, ensure your catalyst system is appropriate for this less reactive halide. Consider switching to a bromo- or iodo-pyrimidine if the synthesis allows.

      • Increase catalyst loading (e.g., from 2 mol% to 5 mol%).

  • Base and Solvent System: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

    • Expertise & Experience: A common system for Suzuki couplings is an aqueous solution of a base like Na₂CO₃ or K₂CO₃ in a solvent like dioxane or toluene.[8] The water is essential for activating the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial.

    • Troubleshooting Steps:

      • Ensure your solvent system includes water (e.g., dioxane/water 4:1).

      • Screen different bases, moving from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ if needed.

  • Boronic Acid/Ester Stability: Boronic acids can undergo decomposition (protodeboronation) under the reaction conditions, especially at high temperatures.

    • Trustworthiness: Using a slight excess (1.2-1.5 equivalents) of the boronic acid is a standard practice to compensate for potential decomposition and drive the reaction to completion.[6][8]

    • Troubleshooting Steps:

      • Use fresh, high-purity boronic acid.

      • Increase the stoichiometry of the boronic acid to 1.5 equivalents.

Question 4: My Suzuki reaction is producing a significant amount of a homocoupled biaryl byproduct from my boronic acid. How can I prevent this?

Answer: Homocoupling of boronic acids is often caused by the presence of oxygen, which can participate in an alternative catalytic cycle.

  • Expertise & Experience: This side reaction is a tell-tale sign of an insufficiently inert atmosphere. Rigorous degassing of the reaction mixture is the most effective way to suppress boronic acid homocoupling.

  • Troubleshooting Steps:

    • Improve your degassing procedure. Ensure the solvent is sparged with argon for an extended period, and the reaction flask is thoroughly purged.

    • Adding the boronic acid after the rest of the reaction mixture has been heated under an inert atmosphere can sometimes help.

Below is a diagram illustrating the catalytic cycle for Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Ar-Pd(II)-X Pd(0)L2->ArPd(II)XL2 Ar-X OxAdd Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar' ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OR)2 + Base Transmetal Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' RedElim Reductive Elimination Ar-X Aryl Halide Ar'-B(OR)2 Boronic Acid/Ester Ar-Ar' Product

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Part 3: Amide Coupling

Forming an amide bond with the 5-amino group of 2-Butyl-4-methylpyrimidin-5-amine can be challenging due to the reduced nucleophilicity of the amine, a result of the electron-withdrawing nature of the pyrimidine ring.

Question 5: My standard amide coupling protocol (e.g., EDC/HOBt) is giving low yields. How can I improve the efficiency of the reaction?

Answer: The low nucleophilicity of your aminopyrimidine requires more potent activation of the carboxylic acid or optimization of the reaction conditions.[9]

  • Choice of Coupling Reagent: Standard carbodiimide activators like EDC may not be sufficient. More powerful reagents are often needed for less reactive amines.

    • Expertise & Experience: Uronium/aminium-based reagents like HATU or HBTU are highly effective for coupling with electron-deficient amines.[10] They react with the carboxylic acid to form a highly activated ester, which is more susceptible to nucleophilic attack. These are often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Troubleshooting Steps:

      • Switch from an EDC-based protocol to one using HATU or HBTU with DIPEA.

      • Ensure the coupling reagents are fresh and have been stored in a desiccator.

  • Reaction Conditions: Temperature and solvent can play a significant role.

    • Expertise & Experience: While many amide couplings proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C).[9] Solvents like DMF or NMP are excellent choices as they are polar and can help to solvate all reaction components.

    • Troubleshooting Steps:

      • Increase the reaction temperature.

      • Switch to a more polar aprotic solvent like DMF.

  • Acid Activation Strategy: An alternative to using coupling reagents is to first convert the carboxylic acid to a more reactive species.

    • Trustworthiness: A reliable, albeit more traditional, method is to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and will react readily with the aminopyrimidine, usually in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.

    • Troubleshooting Steps:

      • Consider a two-step procedure involving the formation and isolation (or in situ use) of an acyl chloride.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting points for optimizing your coupling reactions. These conditions are based on established protocols for similar heterocyclic amines.[5][8][9][11]

Table 1: Buchwald-Hartwig Amination Conditions

ParameterCondition A (General)Condition B (For Aryl Chlorides)
Pd Source Pd₂(dba)₃ (2 mol%)XPhos-Pd-G3 (4 mol%)
Ligand Xantphos (4 mol%)N/A
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene or DioxaneDioxane
Temperature 100 °C110 °C
Atmosphere Argon or NitrogenArgon or Nitrogen

Table 2: Suzuki-Miyaura Coupling Conditions

ParameterCondition A (Aryl Bromide/Iodide)Condition B (Aryl Chloride)
Pd Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)
Ligand N/ASPhos (4 mol%)
Base Na₂CO₃ (3.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)
Temperature 90 °C100 °C
Atmosphere Argon or NitrogenArgon or Nitrogen

Table 3: Amide Coupling Conditions

ParameterCondition A (Standard)Condition B (For Low Reactivity)
Coupling Reagent EDC (1.5 equiv), HOBt (1.2 equiv)HATU (1.2 equiv)
Base DIPEA (3.0 equiv)DIPEA (3.0 equiv)
Solvent DMFDMF or NMP
Temperature Room Temperature40-60 °C
Atmosphere Air or NitrogenNitrogen

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of 2-Butyl-4-methylpyrimidin-5-amine with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 2-Butyl-4-methylpyrimidin-5-amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of a bromo-substituted pyrimidine with a boronic acid.[8]

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromo-pyrimidine (1.0 equiv), the boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and sodium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 4:1 dioxane/water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for HATU-Mediated Amide Coupling

This protocol is recommended for coupling carboxylic acids to the less nucleophilic 2-Butyl-4-methylpyrimidin-5-amine.

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.1 equiv) and dissolve in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of 2-Butyl-4-methylpyrimidin-5-amine (1.0 equiv) in a minimal amount of DMF.

  • Reaction: Stir the reaction at room temperature or heat to 40-50 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6539-6549. Available from: [Link].

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(28), 21853-21856. Available from: [Link].

  • Reddy, B. V. S., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available from: [Link].

  • Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. ACS Publications. (2016). Available from: [Link].

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Optimization of the reaction condition for the synthesis of. ResearchGate. Available from: [Link].

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC. Available from: [Link].

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Publishing. Available from: [Link].

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link].

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available from: [Link].

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. ACS Publications. (2025). Available from: [Link].

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. (2022). Available from: [Link].

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. Available from: [Link].

  • Cross-coupling reaction. Wikipedia. Available from: [Link].

  • Suzuki reaction. Wikipedia. Available from: [Link].

  • Sabatino, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 16(8), 6539-6549. Available from: [Link].

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. PubMed. (2025). Available from: [Link].

  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. Available from: [Link].

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. NIH. Available from: [Link].

  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. (2013). Available from: [Link].

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Available from: [Link].

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link].

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available from: [Link].

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link].

  • 2-butyl-4-methylpyrimidin-5-amine — Chemical Substance Information. NextSDS. Available from: [Link].

  • 2-butyl-4-methylpyrimidin-5-amine (C9H15N3). PubChemLite. Available from: [Link].

  • reaction mechanism - Pyrimidine chemistry. (2019). Available from: [Link].

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
  • SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available from: [Link].

Sources

Optimization

Technical Support Center: Troubleshooting 2-Butyl-4-methylpyrimidin-5-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Butyl-4-methylpyrimidin-5-amine . This compound is a critical intermediate in the development of heterocyclic active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Butyl-4-methylpyrimidin-5-amine . This compound is a critical intermediate in the development of heterocyclic active pharmaceutical ingredients (APIs). The most scalable synthetic route involves the construction of the 2-butyl-4-methylpyrimidine core, followed by regioselective C5-nitration, and subsequent catalytic hydrogenation to yield the target amine.

However, the highly electron-deficient nature of the pyrimidine ring complicates both the nitration and reduction steps, frequently leading to yield-limiting byproducts. This guide is designed to help researchers troubleshoot these specific synthetic bottlenecks using field-proven causality and validated protocols.

Section 1: Nitration Workflow & Troubleshooting (C5-Nitration)

Q: During the nitration of 2-butyl-4-methylpyrimidine, I observe significant degradation and the formation of carboxylic acid byproducts. How can I improve chemoselectivity?

Causality & Solution: The pyrimidine ring is highly electron-deficient, which typically requires harsh nitrating conditions (e.g., fuming HNO₃/H₂SO₄). However, the alkyl groups (2-butyl and 4-methyl) are electronically activated by the adjacent ring nitrogens. Under harsh oxidative conditions, these alkyl chains are prone to over-oxidation, forming alcohols or carboxylic acids.

Actionable Protocol:

  • Strict Temperature Control: Maintain the reaction strictly between 0 °C and 5 °C during the dropwise addition of the nitrating mixture. Excursions above 10 °C exponentially increase the rate of side-chain oxidation.

  • Reagent Stoichiometry: Avoid a large excess of fuming nitric acid. Use a precisely calculated 1.1 to 1.2 molar equivalent to limit the oxidative potential of the medium.

  • Alternative Reagents: If mixed acids continue to cause oxidation, consider utilizing Nitronium tetrafluoroborate (NO₂BF₄) in sulfolane or acetonitrile. This provides a strictly non-oxidative nitration pathway.

Section 2: Catalytic Reduction & Byproduct Mitigation

Q: My LC-MS analysis of the reduction step shows a persistent impurity at +16 Da relative to the product mass (m/z 182 vs. target m/z 166). What is this, and how do I eliminate it?

Causality & Solution: The +16 Da mass corresponds to the stalled intermediate 2-butyl-4-methyl-5-hydroxylaminopyrimidine . The reduction of a nitro group proceeds sequentially: Nitro Nitroso Hydroxylamine Amine. The cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step. The electron-withdrawing pyrimidine ring stabilizes this hydroxylamine intermediate, causing it to accumulate. Furthermore, highly reactive 5-nitropyrimidines are known to form side-products that can actively poison palladium catalysts, halting the reaction prematurely [1].

Actionable Protocol:

  • Acidic Promoters: Add 1 to 2 equivalents of glacial acetic acid to your ethyl acetate solvent. The acid protonates the hydroxylamine, weakening the N–O bond and drastically lowering the activation energy required for its hydrogenolysis to the amine[1].

  • Temperature Stepping: Conduct the first stage (Nitro Hydroxylamine) at 20–25 °C to prevent exothermic runaway, then deliberately increase the temperature to 35–40 °C to drive the sluggish hydroxylamine reduction to completion[1].

Q: I am seeing highly colored (orange/red) impurities and high-molecular-weight species in my crude mixture. How do I suppress these?

Causality & Solution: These are azo and azoxy dimers. They form via a bimolecular condensation between the transient nitroso intermediate and the accumulated hydroxylamine intermediate. This dimerization occurs when the mass transfer of hydrogen gas into the solvent is poor, which starves the catalyst and allows these reactive intermediates to build up and react with one another in solution.

Actionable Protocol:

  • Increase Mass Transfer: Ensure vigorous agitation (e.g., using a gas-entrainment impeller at >800 RPM) and maintain a constant, elevated hydrogen pressure of 4–5 bar.

  • Dilution: Run the reaction at a lower substrate concentration (e.g., 0.5 M instead of 2.0 M) to kinetically reduce the probability of bimolecular collisions between the intermediates.

Section 3: Quantitative Optimization Data

To illustrate the impact of reaction parameters on byproduct formation, the following table summarizes process optimization data for the reduction of 2-butyl-4-methyl-5-nitropyrimidine.

Catalyst SystemSolventAdditiveTemp (°C)H₂ PressureYield (%)Hydroxylamine (%)Dimer (%)
10% Pd/CMethanolNone251 bar453515
10% Pd/CEtOAcNone255 bar62288
5% Pt/CTHFNone405 bar71189
10% Pd/C EtOAc Acetic Acid 25 40 5 bar 94 < 1 < 1

Note: The optimized condition utilizes an acidic promoter and a temperature step to overcome the hydroxylamine accumulation barrier, maximizing the yield of the target amine.

Section 4: Validated Experimental Protocol (Reduction Step)

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPC) to ensure the complete conversion of yield-limiting intermediates.

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave, dissolve 2-butyl-4-methyl-5-nitropyrimidine (1.0 eq, 100 mmol) in ethyl acetate (10 volumes, 200 mL).

  • Catalyst & Promoter Addition: Add 10% Pd/C (5 wt% loading relative to the substrate) and glacial acetic acid (1.5 eq, 150 mmol).

    • Validation Check: Ensure the reactor is thoroughly purged with N₂ (3 cycles) before introducing H₂ to prevent explosive mixtures.

  • Stage 1 Hydrogenation (Nitro Hydroxylamine): Pressurize the reactor with H₂ to 4–5 bar. Set the agitation to 800 RPM to ensure optimal mass transfer. Maintain the internal temperature at 20–25 °C. An exotherm will be observed. Maintain these conditions for 3 hours[1].

  • Stage 2 Hydrogenation (Hydroxylamine Amine): Once the initial hydrogen uptake slows, increase the internal temperature to 35–40 °C. Maintain the H₂ pressure at 5 bar for an additional 2–4 hours[1].

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC.

    • Validation Check: The reaction is deemed complete only when the hydroxylamine intermediate peak (+16 Da) is 0.5% AUC. If it is higher, continue heating at 40 °C under H₂ pressure.

  • Workup: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate (50 mL).

  • Neutralization: Wash the combined organic filtrate with saturated aqueous Na₂CO₃ (2 x 100 mL) to neutralize the acetic acid promoter.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-butyl-4-methylpyrimidin-5-amine as a high-purity solid/oil.

Section 5: Mechanistic Visualization

The following diagram illustrates the mechanistic pathways of 5-nitropyrimidine reduction, highlighting the divergence into yield-limiting byproducts when conditions are sub-optimal.

G Nitro 5-Nitropyrimidine (Starting Material) Nitroso 5-Nitrosopyrimidine (Transient) Nitro->Nitroso +H2, -H2O Hydroxylamine 5-Hydroxylaminopyrimidine (Stalled Intermediate) Nitroso->Hydroxylamine +H2 Dimer Azo/Azoxy Dimers (Bimolecular Byproduct) Nitroso->Dimer Condensation Amine 5-Aminopyrimidine (Target Product) Hydroxylamine->Amine +H2, -H2O (Rate-Limiting) Hydroxylamine->Dimer Condensation

Reduction pathway of 5-nitropyrimidines detailing the rate-limiting step and dimer formation.

References

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine (WO2022090101A1). World Intellectual Property Organization (WIPO) / Google Patents.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-Butyl-4-methylpyrimidin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting high-performance liquid chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for 2-Butyl-4-methylpyrimidin-5-amine .

Because this analyte contains both a pyrimidine ring and a primary amine, it is a strongly basic compound. In reversed-phase chromatography, basic analytes are highly susceptible to secondary interactions with the stationary phase, which frequently manifests as severe peak tailing[1]. This guide provides a mechanistic understanding of these interactions and field-proven, self-validating protocols to restore peak symmetry.

Part 1: Diagnostic Workflow

Before altering your mobile phase chemistry, it is critical to determine whether the peak tailing is a systemic hardware issue or a chemical interaction specific to your basic analyte. Follow the logic path below to isolate the root cause.

DiagnosticWorkflow Start Observe Peak Tailing Calculate USP Tailing Factor (T) Check_T Is T > 1.5? Start->Check_T Acceptable Acceptable Symmetry Proceed with Analysis Check_T->Acceptable No (T ≤ 1.5) Scope Does tailing affect ALL peaks or ONLY the basic analyte? Check_T->Scope Yes (T > 1.5) All_Peaks All Peaks Tail Scope->All_Peaks All Peaks Basic_Only Only Basic Analyte Tails Scope->Basic_Only Only Basic Analyte Hardware Hardware / Column Issue: - Dead Volume - Column Void - Mass Overload All_Peaks->Hardware Fix_Hardware Action: Check tubing ID, dilute sample, or replace column Hardware->Fix_Hardware Chemistry Chemical Issue: Secondary Silanol Interactions Basic_Only->Chemistry Fix_Chemistry Action: 1. Lower pH ≤ 3.0 2. Use Type B Silica 3. Add 20mM TEA Chemistry->Fix_Chemistry

Caption: Diagnostic decision tree for isolating hardware vs. chemical causes of HPLC peak tailing.

Part 2: Core Troubleshooting FAQs

Q1: Why does 2-Butyl-4-methylpyrimidin-5-amine specifically exhibit severe peak tailing?

The tailing is primarily caused by a strong cation-exchange interaction between the positively charged functional groups of the analyte and the negatively charged, acidic residual silanols on the silica stationary phase[2][3]. At a mid-range pH (e.g., pH 4–7), the primary amine on the analyte is protonated (-NH₃⁺), while the unbonded residual silanols (Si-OH) on the silica surface ionize into silanoxide ions (Si-O⁻)[4]. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, stretching the trailing edge of the peak[1].

Q2: How do I accurately measure and monitor the severity of the tailing?

The industry standard for quantifying peak symmetry is the USP Tailing Factor (T) [5][6]. It is calculated using the formula:

T=W0.05​/2f

Where W0.05​ is the total peak width measured at 5% of the peak height, and f is the distance from the front edge of the peak to the peak maximum, also measured at 5% of the peak height[6][7].

  • T = 1.0 : Perfect Gaussian peak.

  • T = 0.9 to 1.2 : Generally acceptable symmetry.

  • T > 1.5 : Severe tailing that compromises resolution and integration accuracy, requiring immediate intervention[5].

Q3: What is the most effective mobile phase pH strategy to mitigate this interaction?

To eliminate the secondary interaction, you must control the ionization state of either the silanols or the analyte. Operating near the analyte's pKa will cause fluctuating ionization states and exacerbate tailing[8].

  • Low-pH Strategy (Recommended): Adjust the mobile phase pH to ≤ 3.0. At this highly acidic pH, the residual silanols are fully protonated (neutralized to Si-OH), effectively shutting down the cation-exchange mechanism[2][9].

  • High-pH Strategy: Adjust the pH to > 10.0 (at least 2 pH units above the analyte's pKa). This deprotonates the primary amine, rendering the analyte neutral. Caution: This approach requires specialized polymeric or hybrid silica columns (e.g., ethylene-bridged hybrid) that will not dissolve under highly alkaline conditions[4].

Q4: If pH optimization is insufficient, what mobile phase additives can I use?

If tailing persists, you can add a "sacrificial base" or competing amine, such as Triethylamine (TEA) , to the mobile phase[9][10]. TEA is a small, highly basic molecule. When added at concentrations of 10–25 mM, it outcompetes 2-Butyl-4-methylpyrimidin-5-amine for the active silanol sites. Because TEA is present in a vast molar excess, it effectively masks the silanols, allowing your target analyte to elute freely with a symmetrical shape[4][11].

Mechanism Silanol Ionized Silanol (Si-O⁻) Interaction Strong Cation-Exchange (Peak Tailing) Silanol->Interaction Binds Masked Masked Silanol (Si-O⁻ ... TEA⁺) Silanol->Masked Add TEA Analyte Protonated Analyte (-NH3⁺) Analyte->Interaction Binds TEA Triethylamine (TEA) (Excess -NH⁺) TEA->Masked Competes Elution Analyte Elutes Freely (Symmetrical Peak) Masked->Elution Prevents Analyte Binding

Caption: Mechanism of Triethylamine (TEA) masking residual silanols to prevent basic analyte tailing.

Q5: Does the type of silica column matter for basic pyrimidines?

Absolutely. Older "Type A" silica columns contain high levels of trace metals (iron, aluminum) which withdraw electron density from adjacent silanols, making them highly acidic and prone to binding basic analytes[1]. You should exclusively use Type B silica columns for this analyte. Type B silica is synthesized from ultra-pure, metal-free precursors and features exhaustive end-capping (reacting residual silanols with trimethylsilyl groups), which drastically reduces peak tailing for basic compounds[3][9].

Part 3: Data Presentation & Strategy Comparison

Troubleshooting StrategyMechanism of ActionProsCons
Use Type B Silica Columns Eliminates trace metals and maximizes end-capping to reduce active silanols[9].Permanent fix; requires no complex mobile phase preparation.May require re-validating the method if switching from a legacy column.
Low pH Mobile Phase (pH ≤ 3.0) Protonates silanols (Si-O⁻ → Si-OH), neutralizing the cation-exchange sites[2].Highly effective; improves retention time stability.Not suitable for acid-labile analytes or columns with poor low-pH stability.
Addition of TEA (10-25 mM) Acts as a competing base to mask remaining active silanol sites[4].Can salvage peak shape on older or degrading columns.TEA can suppress ionization in LC-MS applications; requires careful pH balancing.
Reduce Injection Mass Prevents localized overloading of the stationary phase's active sites[5].Quick to test; improves overall peak symmetry.Decreases the limit of detection (LOD) and sensitivity.

Part 4: Experimental Protocols

Protocol 1: Preparation of a TEA-Modified, Low-pH Mobile Phase

This protocol utilizes a self-validating approach to ensure buffer stability and prevent system over-pressurization.

  • Measure Aqueous Base: Measure 1000 mL of HPLC-grade water into a clean, dedicated glass beaker.

  • Add Amine Modifier: Add 2.8 mL of pure Triethylamine (TEA) to achieve approximately a 20 mM concentration.

  • Initial pH Check: Place a calibrated pH probe into the solution. The initial pH will be highly basic (pH > 11).

  • Titration: Titrate dropwise with concentrated Phosphoric Acid (H₃PO₄) while stirring continuously until the pH stabilizes exactly at 2.5. Causality: Phosphoric acid provides excellent buffering capacity at this low pH, ensuring the silanols remain protonated while the TEA masks any residual activity[2].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates.

  • Self-Validation Step: Mix a 10 mL aliquot of the filtered buffer with your intended organic modifier (e.g., Acetonitrile) at the highest gradient proportion expected in your method (e.g., 10:90 Buffer:ACN). Observe for 30 minutes. If the solution remains perfectly clear, there is no risk of buffer precipitation in the pumps[12].

Protocol 2: Column Wash and Regeneration for Basic Contaminants

Use this protocol if a previously well-performing column suddenly exhibits tailing, indicating the buildup of strongly adsorbed basic impurities[10].

  • Disconnect Detector: Disconnect the column effluent line from the detector to prevent contamination of the flow cell.

  • Aqueous Flush: Flush the column with 100% HPLC-grade water for 10 column volumes (CV) at a reduced flow rate (e.g., 0.5 mL/min) to remove all buffer salts.

  • High-Salt Disruption: Wash with a 50:50 mixture of Methanol and 200 mM Phosphate Buffer (pH 6.0) for 20 CV. Causality: The high ionic strength disrupts stubborn ion-exchange interactions between basic contaminants and the silica surface[10].

  • Salt Removal: Flush with 100% HPLC-grade water for 10 CV to remove the high-salt buffer.

  • Hydrophobic Wash: Flush with 100% strong organic solvent (Acetonitrile or Methanol) for 20 CV to remove strongly retained hydrophobic contaminants.

  • Re-equilibration: Re-equilibrate the column with your starting mobile phase for at least 15 CV before attempting the next injection.

Sources

Optimization

Technical Support Center: HPLC Gradient &amp; Mobile Phase Optimization for 2-Butyl-4-methylpyrimidin-5-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chromatographic complexities of basic, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chromatographic complexities of basic, nitrogen-rich heterocycles. 2-Butyl-4-methylpyrimidin-5-amine presents a classic chromatographic challenge: it possesses both a pyrimidine ring and a primary amine, making it highly susceptible to secondary interactions and retention instability.

This guide moves beyond generic advice. It provides a self-validating framework designed for drug development professionals to engineer robust, reproducible gradient methods by understanding the thermodynamic and chemical causality behind every parameter adjustment.

Part 1: Analyte Profiling & Quantitative Targets

To optimize a gradient, we must first understand the molecule. 2-Butyl-4-methylpyrimidin-5-amine is a basic compound. At neutral pH, it exists in a protonated state, which fundamentally alters its interaction with reversed-phase stationary phases.

Table 1: Quantitative Targets for Method Optimization

ParameterTarget ValueChromatographic Implication
Asymmetry Factor ( As​ ) 1.0 – 1.2Ensures accurate integration. Values > 1.5 indicate secondary ion-exchange interactions.
Capacity Factor ( k′ ) 2.0 – 10.0Prevents co-elution with the void volume and ensures sufficient stationary phase interaction.
Mobile Phase pH ≤ 3.0 OR ≥ 9.0Controls the ionization state of both the amine group and the column's residual silanols.
Buffer Concentration 10 – 50 mMProvides sufficient buffering capacity without risking precipitation in high-organic gradients.
Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does 2-Butyl-4-methylpyrimidin-5-amine exhibit severe peak tailing under standard neutral gradients? A1: Peak tailing in basic compounds is driven by secondary retention mechanisms. At a neutral pH, residual silanol groups (Si-OH) on traditional silica-based stationary phases ionize to form negatively charged silanoxides (Si-O⁻)[1]. Simultaneously, the primary amine on your analyte is protonated (NH₃⁺). This creates a strong ion-exchange interaction that pulls the analyte, causing the peak to tail as molecules are retained via multiple mechanisms[2]. To resolve this, you must break the causality chain: either lower the pH (≤ 3.0) to fully protonate and neutralize the silanols, or raise the pH (≥ 9.0) to force the amine into an unionized state.

Q2: My compound elutes too early in the gradient, merging with the void volume. How do I optimize the gradient slope? A2: Early elution ( k′ < 2) indicates the initial mobile phase is too strong. Begin with a wide "scouting gradient" (e.g., 5% to 95% organic modifier over 20 minutes) to map the general elution behavior of the analyte[3]. Once you identify the exact concentration at which the pyrimidine elutes, apply "gradient stretching." For instance, if the compound elutes at 30% organic, flatten the gradient slope to run from 15% to 40% over 10 minutes. This increases the interaction time with the stationary phase, drastically improving resolution[4].

Q3: Should I use methanol or acetonitrile as the organic modifier for this specific pyrimidine derivative? A3: Acetonitrile is aprotic and generally provides sharper peaks for basic amines due to lower viscosity and better mass transfer kinetics. However, methanol is protic and can participate in hydrogen bonding with the pyrimidine nitrogens, offering unique selectivity. I recommend starting with acetonitrile to minimize backpressure, but switch to methanol if co-eluting impurities cannot be resolved via gradient stretching.

Part 3: Self-Validating Experimental Protocol

A robust method must be a self-validating system. Follow this step-by-step methodology to optimize your gradient while continuously proving system suitability.

Step 1: System Baseline & Column Equilibration

  • Action: Flush the system with 50:50 Water:Acetonitrile (no buffers) to remove historical contaminants. Equilibrate the column with your starting mobile phase (e.g., 95% Aqueous Buffer / 5% Acetonitrile) for at least 20 column volumes.

  • Validation: Monitor the UV baseline. A drift of < 1 mAU/min confirms system stability.

Step 2: The Scouting Gradient (Discovery Phase)

  • Action: Program a linear scouting gradient from 5% B to 95% B over 20 minutes[3]. Inject a 10 µg/mL standard of 2-Butyl-4-methylpyrimidin-5-amine.

  • Validation: Calculate the capacity factor ( k′ ). If k′ < 2, the initial %B is too high. Note the exact %B at the apex of the eluting peak.

Step 3: Targeted Gradient Stretching (Refinement Phase)

  • Action: Redesign the gradient to "stretch" across the elution window[4]. Set the initial %B to 10% below the elution concentration found in Step 2. Program a shallow slope (e.g., 1-2% increase per minute) through the elution zone.

  • Validation: Inject a blank (diluent only) immediately followed by the standard. The blank proves that the peaks observed are not gradient-induced ghost peaks.

Step 4: pH and Additive Tuning (Peak Shape Phase)

  • Action: If As​ > 1.5, adjust the aqueous mobile phase (A). Add 0.1% Formic Acid (pH ~2.7) to suppress silanol ionization[1]. If using a high-pH stable hybrid column, use 10 mM Ammonium Bicarbonate (pH 9.5) to neutralize the amine.

  • Validation: Overlay the chromatograms from Step 3 and Step 4. A reduction in peak width at 5% height validates the suppression of secondary interactions.

Part 4: Visualizing the Optimization Logic

GradientOptimization Start 1. Scouting Gradient (5-95% B) Assess 2. Assess Peak Shape & Retention (k') Start->Assess Tailing Peak Tailing (As > 1.5) Assess->Tailing Asymmetry EarlyElution Early Elution (k' < 2) Assess->EarlyElution Low Retention Good Optimal Peak (As 1.0-1.2) Assess->Good Ideal FixTailing Adjust pH < 3.0 or > 9.0 Suppress Silanols Tailing->FixTailing FixElution Decrease Initial %B Stretch Gradient Slope EarlyElution->FixElution Validate Self-Validating System: Inject System Suitability Good->Validate FixTailing->Assess Re-run FixElution->Assess Re-run

Logical workflow for optimizing 2-Butyl-4-methylpyrimidin-5-amine chromatography gradients.

Part 5: Troubleshooting Matrix

Table 2: Gradient Troubleshooting Matrix

IssueQuantitative TriggerRoot CauseOptimization Strategy
Peak Tailing As​ > 1.5Secondary interactions with ionized silanols (Si-O⁻).Lower pH to ≤ 3.0 or use a highly deactivated/end-capped column.
Early Elution k′ < 2.0Initial gradient composition is too strong.Decrease initial organic modifier (%B) by 10-15%.
Poor Resolution Rs​ < 1.5Gradient slope is too steep during analyte elution.Apply gradient stretching; decrease slope (%B/min) around elution time.
Baseline Drift > 5 mAU/minUV absorbance differences between solvents A and B.Balance absorbance by adding 0.1% TFA to both phases, or switch to MS detection.
References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Support. [Link]

  • Pure Synth. "Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency." Pure Synth Blog. [Link]

  • Bitesize Bio. "Getting the Most Out of Your Column: Optimizing Your HPLC Gradient." Bitesize Bio. [Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2-Butyl-4-methylpyrimidin-5-amine Catalysis

Welcome to the Advanced Catalysis Support Center. As drug development increasingly relies on complex, nitrogen-rich heterocycles, coupling reactions that historically worked for simple anilines often fail.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As drug development increasingly relies on complex, nitrogen-rich heterocycles, coupling reactions that historically worked for simple anilines often fail. 2-Butyl-4-methylpyrimidin-5-amine is a notoriously challenging substrate in palladium-catalyzed Buchwald-Hartwig aminations.

To achieve high conversion, we must address three compounding mechanistic bottlenecks:

  • Catalyst Poisoning: The Lewis basic pyrimidine nitrogens strongly chelate to palladium, trapping the catalyst in off-cycle resting states[1].

  • Steric Hindrance: The 4-methyl group is situated ortho to the reacting 5-amine, severely restricting the trajectory required for the amine to bind to the Pd(II) oxidative addition complex[2].

  • Electronic Deactivation: The electron-withdrawing nature of the pyrimidine ring reduces the nucleophilicity of the 5-amine, slowing down the formation of the Pd-amide intermediate[3].

Below is our comprehensive, field-proven guide to overcoming these barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at <20% conversion despite using standard Pd(OAc)₂ and BINAP or DPPF. Why is the catalyst dying? A: You are experiencing severe off-cycle catalyst poisoning. Traditional bidentate ligands like BINAP do not possess the steric bulk necessary to shield the palladium center. Consequently, the basic nitrogens of the pyrimidine ring coordinate to the unactivated Pd(0) or the Pd(II) intermediate, forming highly stable, unreactive complexes[1]. To prevent this, you must switch to a highly bulky, electron-rich monodentate ligand that enforces a monoligated L-Pd(0) active species and physically blocks pyrimidine chelation.

Q2: How do I overcome the steric clash caused by the ortho-methyl group? A: The rate-limiting step for bulky primary amines is often the oxidative addition or the subsequent reductive elimination[2]. You must use a ligand specifically engineered for sterically hindered primary amines, such as tBuBrettPhos or BrettPhos [4]. The extreme steric profile of tBuBrettPhos serves a dual purpose: it prevents the binding of a second amine molecule (which would form a dead-end bis-amine complex) and forces the Pd(II) center into a geometry that dramatically accelerates reductive elimination[5].

Q3: I am using Cs₂CO₃ as my base, but the reaction is incredibly slow. Should I change it? A: Yes. Because the pyrimidine ring withdraws electron density, the protons on the 5-amine are less acidic than those on a standard aniline, yet the steric bulk makes the deprotonation transition state highly congested. Weak, insoluble inorganic bases like Cs₂CO₃ cannot efficiently drive the deprotonation of the Pd-bound amine in this environment. Switch to a strong, soluble base like LHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu [4]. LHMDS is particularly recommended for heteroaryl amines as it minimizes unwanted nucleophilic attack on the pyrimidine ring[1].

Q4: Is there a benefit to using a Precatalyst instead of mixing Pd₂(dba)₃ and the ligand in situ? A: It is absolutely critical for this substrate. When using Pd₂(dba)₃ or Pd(OAc)₂, the palladium must undergo reduction or ligand exchange before entering the catalytic cycle. During this initiation phase, the strongly coordinating 2-Butyl-4-methylpyrimidin-5-amine will outcompete the phosphine ligand, permanently deactivating the metal. By using a Generation 3 (G3) or Generation 4 (G4) Palladacycle Precatalyst (e.g., tBuBrettPhos Pd G3), you ensure rapid, quantitative generation of the active L-Pd(0) species at mild temperatures, completely bypassing the vulnerable initiation phase[4].

Part 2: Pathway & Decision Workflows

Catalytic Cycle & Bottleneck Analysis

The following diagram illustrates the Buchwald-Hartwig catalytic cycle, highlighting the specific failure points when coupling 2-Butyl-4-methylpyrimidin-5-amine.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA Ar-X Poison Off-Cycle Poisoning (Pyrimidine Chelation) Pd0->Poison Precatalyst Not Used AmineBind Amine Coordination (BOTTLENECK: Ortho-Methyl Bulk) OA->AmineBind Aminopyrimidine OA->Poison Weak Ligand Used Deprot Deprotonation (Requires Strong Base) AmineBind->Deprot Base (LHMDS) RE Reductive Elimination (Product Release) Deprot->RE RE->Pd0 Product

Caption: Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks and pyrimidine-induced catalyst poisoning.

Troubleshooting Decision Tree

Use this logical workflow to systematically optimize your reaction conditions.

Troubleshooting Start Issue: Conversion < 20% CheckCat Is Pd(OAc)2 or Pd2(dba)3 used? Start->CheckCat SwitchG3 Switch to tBuBrettPhos Pd G3 (Ensures rapid L-Pd(0) generation) CheckCat->SwitchG3 Yes CheckLigand Is the ligand bulky enough? CheckCat->CheckLigand No SwitchG3->CheckLigand SwitchLigand Use tBuBrettPhos (Overcomes ortho-methyl steric clash) CheckLigand->SwitchLigand No CheckBase Is the base soluble/strong? CheckLigand->CheckBase Yes SwitchLigand->CheckBase SwitchBase Use LHMDS (1.0 M in THF) (Drives congested deprotonation) CheckBase->SwitchBase No Success Full Conversion (>95%) CheckBase->Success Yes SwitchBase->Success

Caption: Decision tree for troubleshooting low conversion in aminopyrimidine cross-coupling.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and expected conversion rates for 2-Butyl-4-methylpyrimidin-5-amine, based on established structure-activity principles for heteroaryl amines[1][2][5].

LigandPalladium SourceBaseSolvent (Temp)Expected ConversionPrimary Failure Mode
BINAPPd(OAc)₂ (5 mol%)Cs₂CO₃Toluene (100°C)< 10% Catalyst poisoning via pyrimidine nitrogen chelation.
XPhosPd₂(dba)₃ (2.5 mol%)NaOtBuDioxane (100°C)~ 30% Slow reductive elimination; incomplete catalyst activation.
BrettPhosBrettPhos Pd G1LHMDSTHF (80°C)~ 65% Moderate steric relief; G1 precatalyst activation is sluggish.
tBuBrettPhos tBuBrettPhos Pd G3 LHMDS THF (65°C) > 95% None (Optimal Conditions). Rapid activation, prevents chelation.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It utilizes tBuBrettPhos Pd G3 to guarantee active catalyst formation and incorporates built-in analytical checkpoints to verify mechanistic progression[1][4].

Materials Required:
  • Electrophile: Aryl halide (1.0 equiv)

  • Nucleophile: 2-Butyl-4-methylpyrimidin-5-amine (1.2 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (2–5 mol%)

  • Base: LHMDS (1.0 M solution in THF, 2.4 equiv)

  • Solvent: Anhydrous, degassed THF (0.2 M)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: Oven-dry a Schlenk tube or reaction vial equipped with a stir bar. Cool under a continuous stream of dry Argon. Causality: Pd(0) intermediates are highly sensitive to oxidation; oxygen will irreversibly terminate the catalytic cycle.

  • Solid Reagent Loading: Add the aryl halide (if solid) and the tBuBrettPhos Pd G3 precatalyst (5 mol%) to the vial.

  • Solvent & Amine Addition: Add anhydrous, degassed THF to achieve a 0.2 M concentration. Add 2-Butyl-4-methylpyrimidin-5-amine (1.2 equiv). Stir at room temperature for 5 minutes.

    • Validation Checkpoint 1: The solution should exhibit a distinct color change (typically pale yellow to deep red/brown) indicating the activation of the G3 precatalyst and formation of the active L-Pd(0) species.

  • Base Addition: Dropwise, add the LHMDS solution (2.4 equiv) via a gas-tight syringe.

    • Causality: Slow addition prevents a sudden spike in local concentration, minimizing the risk of the base attacking the aryl halide directly (forming phenol/ether byproducts).

  • Thermal Activation: Seal the vial and heat to 65 °C in a pre-heated oil bath or heating block.

  • Reaction Monitoring (Validation Checkpoint 2): After 2 hours, withdraw a 50 µL aliquot under Argon. Quench in 0.5 mL of wet ethyl acetate. Filter through a short silica plug and analyze via LC/MS or GC/MS.

    • Self-Correction: If the aryl halide is consumed but the product mass is absent, check for the hydrodehalogenated arene. This indicates that β-hydride elimination is outcompeting reductive elimination, meaning the ligand is still not bulky enough for your specific electrophile.

  • Workup: Once conversion is >95%, cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize excess LHMDS. Extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the aryl halide polarity).

References

  • Source: National Institutes of Health (PMC)
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL
  • Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL
  • Source: Organic Letters (ACS Publications)

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 2-Butyl-4-methylpyrimidin-5-amine

Welcome to the Process Optimization Support Center. This guide is engineered for drug development professionals and process chemists tasked with purifying 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. This guide is engineered for drug development professionals and process chemists tasked with purifying 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2)[1]. Due to its amphiphilic structure—featuring a lipophilic butyl chain and a highly polar, hydrogen-bonding aminopyrimidine core—this intermediate presents unique phase-separation and co-crystallization challenges.

This document synthesizes thermodynamic principles, validated methodologies, and self-correcting troubleshooting matrices to ensure high-purity crystalline yields.

Thermodynamic Rationale for Solvent Selection

The selection of a recrystallization solvent must balance absolute solubility (to drive yield) and selectivity (to drive impurity purging)[2]. For 2-Butyl-4-methylpyrimidin-5-amine, the ideal solvent system must disrupt the robust intermolecular hydrogen bonds between the amine and pyrimidine nitrogen atoms without causing the hydrophobic butyl tail to induce liquid-liquid phase separation (LLPS), commonly known as "oiling out."

The Causality of Impurity Purging: Effective impurity rejection is governed by the thermodynamic purge factor, which is proportional to the difference between the impurity's partition coefficient and the crystalline API's solubility. A highly selective solvent maximizes the solubility of structurally similar byproducts (e.g., regioisomers) while maintaining a steep, temperature-dependent solubility curve for the target compound.

Table 1: Quantitative Solvent Parameters for Virtual Screening
Solvent CandidatePolarity ClassBoiling Point (°C)Dielectric Constant (ε)Mechanistic Suitability for 2-Butyl-4-methylpyrimidin-5-amine
Isopropanol (IPA) Protic Polar82.619.9Primary Solvent: Optimal H-bond disruption; provides a steep solubility curve[3].
Ethyl Acetate (EtOAc) Aprotic Polar77.16.0Primary Solvent: Excellent for solvating the lipophilic butyl tail.
Toluene Non-polar110.62.4Co-solvent: Good for high-temp dissolution; poor cold solubility forces crystallization[4].
Heptane Non-polar98.41.9Antisolvent: Highly effective when paired with EtOAc to drive supersaturation[2].
Water Protic Highly Polar100.080.1Antisolvent: Can be paired with IPA, but introduces a high risk of hydrate formation.

Standard Operating Procedure: Binary Solvent Recrystallization

When a single solvent fails to provide a yield >75%, a binary solvent system (cooling coupled with an antisolvent) is thermodynamically required[3]. The EtOAc / Heptane system is highly recommended for this specific pyrimidine derivative.

Step-by-Step Methodology:
  • Dissolution: Suspend crude 2-Butyl-4-methylpyrimidin-5-amine in minimal Ethyl Acetate (approx. 3-5 volumes) within a jacketed reactor.

  • Heating: Heat the suspension to 70°C under continuous agitation until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble mechanical impurities or polymerized byproducts[4].

  • Antisolvent Dosing: Slowly dose Heptane (antisolvent) into the hot solution until the mixture becomes faintly turbid, indicating the edge of the metastable zone limit[2].

  • Seeding: Introduce 0.5-1.0 wt% of pure 2-Butyl-4-methylpyrimidin-5-amine seed crystals. This bypasses primary nucleation and provides a surface for controlled crystal growth[2].

  • Controlled Cooling: Initiate a linear cooling ramp of 0.2°C/min down to 5°C. Slow cooling prevents the kinetic trapping of impurities within the forming crystal lattice[4].

  • Isolation & Washing: Filter the resulting slurry, wash the filter cake with cold Heptane, and dry under vacuum at 40°C to constant weight.

SolventOptimization Start Crude 2-Butyl-4-methylpyrimidin-5-amine Screening Solvent Screening (Polarity & Solubility Curves) Start->Screening Single Single Solvent System (e.g., Isopropanol) Screening->Single High Temp Solubility Binary Binary/Antisolvent System (e.g., EtOAc / Heptane) Screening->Binary Poor Yield in Single Cooling Controlled Cooling (0.1 - 0.5 °C/min) Single->Cooling Binary->Cooling Seeding Seeding at Metastable Zone Cooling->Seeding Supersaturation Reached Isolation Filtration & Washing Seeding->Isolation Crystal Growth Pure High-Purity Product Isolation->Pure

Fig 1: Systematic workflow for recrystallization solvent optimization.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

Causality: Oiling out occurs when the supersaturated solution crosses the binodal curve (liquid-liquid miscibility gap) before reaching the solid nucleation boundary[2]. For 2-Butyl-4-methylpyrimidin-5-amine, the lipophilic butyl group can cause the molecule to self-associate into amorphous, solvent-rich droplets rather than forming a rigid crystal lattice. Self-Validating Solution:

  • Lower the Initial Concentration: Dilute the system to shift the cooling trajectory away from the liquid-liquid miscibility gap.

  • Adjust Solvent Polarity: If using an antisolvent, delay its addition until the solution has cooled slightly, or switch to a solvent with better hydrogen-bond disrupting capabilities (e.g., adding 5% IPA to the EtOAc).

  • Seed Above the Cloud Point: Introduce seed crystals just before the temperature where oiling out historically occurs. This forces heterogeneous nucleation, rapidly consuming supersaturation and preventing droplet formation[2].

OilingOut Issue Issue: Oiling Out (LLPS) Check Check Phase Diagram Issue->Check Solvent Change Solvent Polarity (Add Antisolvent later) Check->Solvent Binodal Curve overlap Temp Lower Initial Concentration Check->Temp High Concentration Seed Introduce Seed Crystals Above Cloud Point Solvent->Seed Temp->Seed Success Nucleation without LLPS Seed->Success

Fig 2: Logical troubleshooting matrix for resolving oiling out phenomena.

Q2: I am seeing co-crystallization of a structurally similar impurity. How can I purge it?

Causality: Regioisomers or structurally similar byproducts often have partition coefficients closely matching the target API, leading to solid solution formation or surface adsorption during crystal growth. Solution: Shift from a purely thermodynamic cooling crystallization to a kinetic approach. Use a highly selective solvent like Isopropanol[3]. If column chromatography was skipped due to similar polarities, recrystallization in a solvent where the impurity has a significantly higher solubility at low temperatures is necessary[5]. Ensure the cooling rate is extremely slow (<0.1°C/min) to prevent the impurity from being kinetically trapped in the growing crystal lattice[4].

Q3: The melting point of my recrystallized product is inconsistent. Am I forming polymorphs or solvates?

Causality: Uncontrolled recrystallization can lead to the unwanted formation of hydrates, solvates, or polymorph transformations[2]. Pyrimidine derivatives are particularly prone to forming solvatomorphs when crystallized from protic solvents like methanol or ethanol[6]. Solution: Conduct a Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the isolated crystals[7]. If a solvate is detected (e.g., weight loss before the melting endotherm), switch to an aprotic solvent system (like EtOAc/Heptane) or bake the crystals under a high vacuum above the desolvation activation energy[6].

Sources

Reference Data & Comparative Studies

Validation

2-Butyl-4-methylpyrimidin-5-amine vs 2,4-Dimethylpyrimidin-5-amine reactivity comparison

Comparative Reactivity Guide: 2-Butyl-4-methylpyrimidin-5-amine vs. 2,4-Dimethylpyrimidin-5-amine in Drug Discovery As a Senior Application Scientist, I frequently encounter pyrimidine-5-amines in the design of kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Butyl-4-methylpyrimidin-5-amine vs. 2,4-Dimethylpyrimidin-5-amine in Drug Discovery

As a Senior Application Scientist, I frequently encounter pyrimidine-5-amines in the design of kinase inhibitors and CNS-active therapeutics. The pyrimidine core offers excellent hydrogen-bonding dynamics, but functionalizing the C5-amine can be notoriously difficult due to the electron-deficient nature of the diazine ring.

When choosing between 2-Butyl-4-methylpyrimidin-5-amine and 2,4-Dimethylpyrimidin-5-amine [1][2], researchers often assume their reactivity profiles are identical. While their core electronics are similar, the physical and kinetic divergences driven by the C2-alkyl chain length dictate distinct operational choices in the lab. This guide deconstructs their reactivity, providing field-proven, self-validating protocols for your synthetic workflows.

Structural & Electronic Analysis

Both molecules share a critical structural feature: a C4-methyl group positioned ortho to the C5-amine. This creates significant local steric hindrance, forcing the amine lone pair out of optimal conjugation with the pyrimidine ring and physically blocking the approach of bulky electrophiles or transition metal catalysts.

The divergence lies at the C2 position :

  • 2,4-Dimethylpyrimidin-5-amine (C2-Methyl): The C2-methyl group provides a standard +I inductive effect. It has a minimal steric footprint, but the resulting molecule has a relatively low LogP, making it poorly soluble in non-polar solvents like toluene or hexanes[3].

  • 2-Butyl-4-methylpyrimidin-5-amine (C2-Butyl): The C2-butyl chain significantly increases the hydrodynamic radius and lipophilicity of the scaffold. While the extended alkyl chain provides a negligible electronic difference at the C5-amine (due to distance), it drastically alters the molecule's solvation shell. This enhanced lipophilicity prevents the precipitation of intermediate palladium complexes during cross-coupling reactions, leading to faster reaction kinetics in non-polar media.

Reactivity Substrate Pyrimidine-5-amine Core C2 C2 Substituent (Methyl vs Butyl) Substrate->C2 Determines Lipophilicity & Solubility C5 C5 Amine (Nucleophilic Center) Substrate->C5 Acylation & Cross-Coupling C6 C6 Position (EAS Target) Substrate->C6 Halogenation (Activated by C5-NH2) C2->C5 Long-range inductive (+I) Minor electronic effect

Figure 1: Divergent reactivity pathways and substituent effects on the pyrimidine-5-amine scaffold.

Quantitative Physicochemical Comparison

To rationally design your reaction conditions, you must account for the physical parameters of these building blocks. The table below summarizes the critical data driving our solvent and catalyst selections.

Property2,4-Dimethylpyrimidin-5-amine2-Butyl-4-methylpyrimidin-5-amine
CAS Number 35733-53-01699189-96-2
Molecular Weight 123.16 g/mol 165.24 g/mol
C2 Substituent Methyl (-CH₃)Butyl (-C₄H₉)
Predicted LogP ~0.3~1.8
Steric Hindrance at C5 High (due to C4-Me)High (due to C4-Me)
Solubility (Toluene/Hexanes) Poor to ModerateExcellent

Reactivity Profiles & Mechanistic Insights

A. N-Functionalization (Buchwald-Hartwig Cross-Coupling)

The C5-amine is deactivated by the electron-withdrawing pyrimidine ring and sterically blocked by the C4-methyl. Standard Pd-catalyzed amination conditions (e.g., using BINAP or dppf) will fail or stall at the oxidative addition stage due to catalyst poisoning by the pyrimidine nitrogens.

To overcome this, we must use highly active, bulky biaryl phosphine ligands like BrettPhos [1]. BrettPhos prevents the pyrimidine nitrogens from coordinating to the palladium center while facilitating reductive elimination despite the C4-methyl steric clash. Here, the 2-butyl variant outperforms the 2,4-dimethyl variant in non-polar solvents (like toluene) because its higher lipophilicity maintains the homogeneity of the catalytic cycle.

BHCoupling Start C5-Amine + Aryl Halide Cat Pd Precatalyst (Pd2(dba)3) Start->Cat Oxidative Addition Ligand Bulky Ligand (BrettPhos) Cat->Ligand Ligand Exchange (Overcomes C4-Me sterics) Base Base (NaOtBu) Ligand->Base Deprotonation Product C5-N-Aryl Pyrimidine Base->Product Reductive Elimination

Figure 2: Mechanistic workflow for Buchwald-Hartwig amination of hindered pyrimidin-5-amines.

B. Electrophilic Aromatic Substitution (EAS)

Unsubstituted pyrimidines are highly resistant to EAS. However, the strongly electron-donating C5-amine activates the ring [2]. Because the C2 and C4 positions are blocked by alkyl groups, electrophilic attack (such as bromination) is directed exclusively to the C6 position . Both compounds exhibit nearly identical kinetics in this reaction, as the C2-butyl group's inductive effect is too distant to meaningfully alter the electron density at C6.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal checkpoints that prove the chemical mechanism is functioning as intended during the run, preventing wasted downstream effort.

Protocol 1: Sterically Hindered Buchwald-Hartwig Amination

Target: Coupling of 2-Butyl-4-methylpyrimidin-5-amine with an Aryl Bromide.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2-Butyl-4-methylpyrimidin-5-amine (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard.

  • Solvation: Add anhydrous Toluene (0.2 M). Causality: Toluene is chosen specifically for the 2-butyl variant to maximize the solubility of the lipophilic substrate and the BrettPhos-Pd complex, ensuring a homogeneous reaction.

  • Heating: Seal the vial, remove from the glovebox, and stir at 100 °C for 4 hours.

  • Self-Validation Mechanism (t=1h): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. Calculate the ratio of the product peak to the 1,3,5-trimethoxybenzene peak.

    • Validation Check: If the starting amine is consumed but the product-to-standard ratio does not increase (indicating hydrodehalogenation of the aryl bromide instead of cross-coupling), it proves the reductive elimination step is failing. This validates the need to switch to an even bulkier ligand (e.g., tBuBrettPhos) to force reductive elimination against the C4-methyl group.

Protocol 2: Regioselective C6-Bromination

Target: Synthesis of 6-Bromo-2,4-dimethylpyrimidin-5-amine.

  • Preparation: Dissolve 2,4-Dimethylpyrimidin-5-amine (1.0 equiv) in anhydrous DMF (0.3 M) and cool to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in DMF and add dropwise over 15 minutes. Causality: The C5-amine makes the C6 position highly nucleophilic. Slow addition at 0 °C prevents the generation of radical bromine species that could abstract protons from the C2/C4 methyl groups.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Self-Validation Mechanism (t=2h): Analyze the crude mixture via LC-MS.

    • Validation Check: The target mass must display a distinct 1:1 isotopic doublet (M and M+2) characteristic of a single bromine isotope pattern ( 79 Br/ 81 Br). If an M+4 peak is observed, it validates that the reaction temperature was too high, leading to over-bromination or oxidation of the C5-amine. If only the M/M+2 doublet is present, the regioselectivity and temperature control of the protocol are successfully validated.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Recent Advances in the Synthesis and Reactivity of Pyrimidines. PMC Article. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13981970, 2,4-Dimethylpyrimidin-5-amine. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Structural and Reactivity Comparison Featuring 2-Butyl-4-methylpyrimidin-5-amine

Introduction: The Pyrimidine Core as a Privileged Scaffold In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, a "privileged structure" that is a recurring motif in a vast number of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, a "privileged structure" that is a recurring motif in a vast number of biologically active compounds.[1] Its presence in the essential building blocks of life—the nucleobases cytosine, thymine, and uracil—signals its fundamental biological importance.[2][3] This has inspired chemists to explore pyrimidine derivatives, leading to a multitude of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[4][5][6]

The unique physicochemical properties of the pyrimidine ring, including its ability to act as both a hydrogen bond donor and acceptor, facilitate potent and specific interactions with biological targets.[2] Furthermore, its synthetic tractability allows for precise functionalization at multiple positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profile.[7][8] This guide provides an in-depth structural and performance comparison of a key intermediate, 2-Butyl-4-methylpyrimidin-5-amine, with other structurally significant pyrimidine building blocks. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for strategic intermediate selection in the synthesis of novel chemical entities.

Part 1: Profiling the Core Compound: 2-Butyl-4-methylpyrimidin-5-amine

2-Butyl-4-methylpyrimidin-5-amine is a substituted pyrimidine that offers a unique combination of features. Its structure is characterized by three key points of functionality:

  • The 5-Amino Group: This primary amine is a potent nucleophile and a key handle for derivatization, often serving as the attachment point for building out the pharmacophore of a target molecule. Its position is electronically distinct from the more common 2- or 4-aminopyrimidines.

  • The 2-Butyl Group: This linear alkyl chain significantly increases the lipophilicity of the molecule, a critical parameter influencing solubility and cell permeability. It also imparts steric bulk at the C2 position.

  • The 4-Methyl Group: A small alkyl group that provides a degree of steric identity and can influence the planarity and binding interactions of the pyrimidine core.

Below is a summary of its known and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₁₅N₃[9]
Molecular Weight 165.24 g/mol [9]
CAS Number 1699189-96-2[10]
Predicted XlogP 1.7[9]
Appearance Solid (Predicted)
Key Hazard Codes H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H318 (Causes serious eye damage)[10]

Part 2: A Comparative Analysis of Structurally Related Pyrimidine Intermediates

The strategic selection of a starting intermediate is paramount in any synthetic campaign. The choice is dictated not just by the target structure, but also by the planned reaction pathways. To understand the utility of 2-Butyl-4-methylpyrimidin-5-amine, we will compare it to three other intermediates, each chosen to highlight the impact of a specific structural modification.

  • Comparator A: 2-tert-Butyl-4-methylpyrimidin-5-amine: This isomer allows for an assessment of steric hindrance at the C2 position. The bulky tert-butyl group can influence reaction rates and the conformational preferences of downstream products.

  • Comparator B: 2-Cyclobutyl-4-methylpyrimidin-5-amine: This analog introduces a cyclic alkyl group at C2, imparting more rigidity compared to the flexible n-butyl chain. This can be crucial for optimizing binding to a rigid biological target.

  • Comparator C: 2-Chloro-4-methylpyrimidin-5-amine: Replacing the alkyl group with a halogen transforms the C2 position from a lipophilic, sterically-influential site to a reactive electrophilic center, ideal for cross-coupling reactions.[11]

The following diagram and table summarize the key structural differences.

G cluster_core Core Structure: 4-Methylpyrimidin-5-amine cluster_analogs C2 Substituent Comparison Core A n-Butyl (Lipophilic, Flexible) Core->A  Target Compound B tert-Butyl (Lipophilic, Bulky) Core->B  Comparator A C Cyclobutyl (Lipophilic, Rigid) Core->C  Comparator B D Chloro (Electrophilic Handle) Core->D  Comparator C

Caption: Structural comparison of C2 substituents on the pyrimidine core.

IntermediateStructureMW ( g/mol )CAS NumberPredicted XlogPKey Structural Difference & Implication
2-Butyl-4-methylpyrimidin-5-amine C₉H₁₅N₃165.241699189-96-21.7[9]Linear alkyl chain; adds lipophilicity and flexibility.
2-tert-Butyl-4-methylpyrimidin-5-amine C₉H₁₅N₃165.241698394-04-5N/ABranched alkyl chain; introduces significant steric bulk near the N1 position.
2-Cyclobutyl-4-methylpyrimidin-5-amine C₉H₁₅N₃165.241700348-61-3N/ACyclic alkyl chain; provides conformational rigidity.[12]
2-Chloro-4-methylpyrimidin-5-amine C₅H₆ClN₃143.5720090-69-10.9[11]Electronegative chlorine atom; activates C2 for nucleophilic substitution and cross-coupling.[11]

Part 3: Performance & Reactivity Comparison

The performance of a pyrimidine intermediate is primarily judged by its reactivity and utility in forming new chemical bonds.

Nucleophilicity and Basicity of the 5-Amino Group

The 5-amino group is a primary site for reactions such as acylation, alkylation, and reductive amination. Its reactivity is modulated by the electronic properties of the C2 substituent.

  • Alkyl-Substituted Pyrimidines (Butyl, tert-Butyl, Cyclobutyl): Alkyl groups are weakly electron-donating. They slightly increase the electron density of the pyrimidine ring, thereby enhancing the basicity and nucleophilicity of the exocyclic 5-amino group compared to an unsubstituted analog. The differences between the various alkyl groups in this regard are expected to be minimal.

  • Chloro-Substituted Pyrimidine: The chlorine atom is strongly electron-withdrawing via induction. This effect deactivates the pyrimidine ring, reducing the electron density and significantly decreasing the basicity and nucleophilicity of the 5-amino group. Consequently, reactions at this amine may require more forcing conditions (stronger bases, higher temperatures) compared to its alkyl-substituted counterparts.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for constructing C-C and C-N bonds.[13] Here, the choice of intermediate is critical.

  • 2-Chloro-4-methylpyrimidin-5-amine is the superior building block for this purpose. The C-Cl bond at the C2 position serves as a robust handle for a variety of transformations:

    • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.

    • Buchwald-Hartwig Amination: To form C-N bonds with amines.[14]

    • Sonogashira Coupling: To form C-C bonds with terminal alkynes. The reactivity of halopyrimidines in these reactions is well-established, with the general order being C4 > C2 > C5.[15] The C2-chloro group is thus well-positioned for efficient coupling.

  • Alkyl-Substituted Pyrimidines lack a suitable handle for direct cross-coupling. To be used in this context, they would first require a separate synthetic step to introduce a halogen (e.g., via bromination or iodination), adding complexity and cost to the overall synthesis. Their primary utility lies in reactions where the 5-amino group is the key reactive site.

Part 4: Experimental Protocols for Characterization and Comparison

To provide a self-validating system for comparing these intermediates, the following experimental protocols are described.

Experimental Protocol 1: Comparative Solubility Assessment

Causality: Solubility is a critical parameter that dictates the choice of reaction solvents and conditions. For downstream drug candidates, aqueous solubility is a key determinant of bioavailability. This protocol provides a standardized method for comparing the solubility of the intermediates in a range of solvents relevant to both synthesis and biological assays.

Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of each pyrimidine intermediate (e.g., 100 mM) in 100% dimethyl sulfoxide (DMSO).

  • Solvent Panel: Dispense 198 µL of a panel of test solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile (ACN), Phosphate-Buffered Saline (PBS) pH 7.4) into separate wells of a 96-well plate.

  • Serial Dilution: Add 2 µL of the DMSO stock solution to each well to create an initial concentration of 1 mM. Serially dilute the compounds across the plate.

  • Equilibration: Seal the plate and agitate at room temperature for 2 hours to allow for equilibration.

  • Analysis: Analyze the plate using nephelometry or light scattering. The concentration at which the first sign of precipitation is observed is recorded as the kinetic solubility.

  • Data Interpretation: A higher solubility value indicates better compatibility with that solvent system. Compare the solubility profiles across the four intermediates to guide solvent selection for subsequent reactions.

Experimental Protocol 2: Comparative Reactivity via HPLC Monitoring of a Model Acylation

Causality: To quantitatively compare the nucleophilicity of the 5-amino group, a model acylation reaction with a standard electrophile can be employed. Monitoring the reaction rate provides a direct measure of the amine's reactivity, which is influenced by the electronic effects of the C2 substituent.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Dissolve Pyrimidine (1.0 eq) in ACN B Add Base (e.g., DIPEA) (1.2 eq) A->B C Equilibrate to 25°C B->C D Add Acetyl Chloride (1.1 eq) at t=0 C->D E Quench Aliquots at Time Points (t=5, 15, 30, 60 min) D->E F Analyze by HPLC E->F G Calculate % Conversion (Product Area / Total Area) F->G H Plot % Conversion vs. Time G->H I Compare Reaction Rates H->I

Caption: Experimental workflow for comparative reactivity assessment.

Methodology:

  • Reaction Setup: In separate vials, dissolve each pyrimidine intermediate (0.1 mmol, 1.0 equiv.) in anhydrous acetonitrile (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.12 mmol, 1.2 equiv.).

  • Initiation: To each vial at time t=0, add acetyl chloride (0.11 mmol, 1.1 equiv.) and stir vigorously at room temperature.

  • Time-Point Quenching: At specified time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction and quench it in a vial containing 450 µL of a 1:1 mixture of acetonitrile and water.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting material and the appearance of the acetylated product.

  • Data Interpretation: Calculate the percent conversion at each time point. The reaction rate will directly correlate with the nucleophilicity of the 5-amino group. It is hypothesized that the alkyl-substituted pyrimidines will show significantly faster conversion rates than the 2-chloro analog.

Conclusion

The selection of a pyrimidine intermediate is a critical strategic decision in drug discovery and development. This guide demonstrates that while structurally similar, small changes to the pyrimidine core can have profound impacts on physicochemical properties and chemical reactivity.

  • 2-Butyl-4-methylpyrimidin-5-amine and its alkylated analogs are ideal for synthetic routes that leverage the nucleophilicity of the 5-amino group, offering good lipophilicity and predictable reactivity.

  • 2-Chloro-4-methylpyrimidin-5-amine , in contrast, is the intermediate of choice when the synthetic strategy involves building molecular complexity via modern cross-coupling methodologies. Its activated C2 position is a versatile handle for constructing a diverse array of C-C and C-N bonds.

By understanding the distinct performance profiles of these foundational building blocks, supported by the quantitative and procedural data presented herein, researchers can make more informed and efficient decisions, ultimately accelerating the discovery of novel therapeutic agents.

References

  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry.
  • The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Benchchem.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research.
  • Pyrimidines in Drug Discovery. PharmaBlock.
  • 2-butyl-4-methylpyrimidin-5-amine (C9H15N3). PubChemLite.
  • 2-tert-butyl-4-methylpyrimidin-5-amine. Sigma-Aldrich.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • 2-butyl-4-methylpyrimidin-5-amine — Chemical Substance Inform
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • 2-cyclobutyl-4-methylpyrimidin-5-amine — Chemical Substance Inform
  • An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applic
  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. RSC Advances.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

Sources

Validation

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for 2-Butyl-4-methylpyrimidin-5-amine

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For researchers, scientists, and drug development professionals, sel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is a critical decision. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established methods for the purity validation of 2-Butyl-4-methylpyrimidin-5-amine, a key building block in medicinal chemistry.

The Imperative of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-Butyl-4-methylpyrimidin-5-amine directly influences its pharmacological and toxicological profile. Impurities, even at trace levels, can alter the intended biological activity, introduce toxicity, or affect the stability of the final drug product. Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities.[1] Therefore, robust and reliable analytical methods for purity assessment are not just a matter of good science but a regulatory necessity.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for determining the purity of organic compounds.[2][3][4] Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR allows for direct quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[2][5][6] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[2][7][8]

Why ¹H qNMR is the Workhorse

For most organic molecules, ¹H qNMR is the most utilized approach due to several key advantages of the proton nucleus:

  • High Natural Abundance: Nearly 100% natural abundance ensures strong signals.[7]

  • High Gyromagnetic Ratio: This leads to greater sensitivity compared to other NMR-active nuclei.[7]

  • Ubiquity in Organic Molecules: Protons are present in almost all pharmaceutical compounds.[7]

A Head-to-Head Comparison: qNMR vs. Other Purity Analysis Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used analytical methods.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[2][7][8]Separation based on differential partitioning between a mobile and stationary phase.[1]Separation based on volatility and interaction with a stationary phase.[1]
Reference Standard Requires a certified internal standard of a different, stable compound.[3][6]Typically requires a reference standard of the analyte for accurate quantification.[9]Requires a reference standard of the analyte for accurate quantification.
Quantification Absolute quantification is possible.[10][11]Relative quantification based on peak area comparison.[9]Relative quantification based on peak area comparison.
Structural Information Provides detailed structural information simultaneously with quantification.[3][8]Provides limited structural information (retention time).Provides limited structural information (retention time).
Sample Throughput Can be lower due to longer acquisition times for high precision.High throughput is achievable with modern UHPLC systems.[1]Generally high throughput.
Destructive/Non-destructive Non-destructive, allowing for sample recovery.[8][10]Destructive.Destructive.
Applicability Broadly applicable to soluble organic molecules.[6]Wide applicability, especially for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds.[1]

Experimental Protocol: Purity Determination of 2-Butyl-4-methylpyrimidin-5-amine by ¹H qNMR

This section details a robust protocol for the accurate purity determination of 2-Butyl-4-methylpyrimidin-5-amine using ¹H qNMR with an internal standard.

The Causality Behind Experimental Choices

The selection of each parameter in a qNMR experiment is critical for achieving accurate and reproducible results. The goal is to ensure that the signal intensities are a true representation of the molar concentrations of the analyte and the internal standard.

Materials and Instrumentation
  • Analyte: 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2)[12]

  • Internal Standard (IS): Maleic acid (Certified Reference Material)

    • Rationale: Maleic acid is chosen for its high purity, stability, and simple ¹H NMR spectrum with a distinct singlet that does not overlap with the analyte's signals. It is also soluble in the chosen solvent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

    • Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds, including amines. Its residual proton signal does not interfere with the signals of interest.

  • Instrumentation: 500 MHz NMR Spectrometer or higher field strength is recommended for better signal dispersion.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Butyl-4-methylpyrimidin-5-amine into a clean, dry vial using a microbalance with at least 0.01 mg readability.[13]

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard to enhance integration accuracy.[7]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing the sample.[14] Visually inspect for any undissolved particles.

    • Transfer the solution to a high-quality 5 mm NMR tube.[14]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Pulse Angle: 30°

      • Relaxation Delay (d1): 30 seconds. Rationale: A long relaxation delay (at least 5 times the longest T1 of both the analyte and internal standard) is crucial to ensure complete relaxation of all protons, leading to accurate signal integration.[8] A 30° pulse angle can shorten this delay to 7/3 times T1, but a longer delay provides a greater margin of safety.[8]

      • Number of Scans: 16-64 (or more) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).

      • Acquisition Time (at): At least 3 seconds to ensure high digital resolution.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz to improve the S/N ratio without significantly distorting the peak shape.

    • Fourier transform the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For 2-Butyl-4-methylpyrimidin-5-amine, a suitable signal could be the singlet from the pyrimidine ring proton. For maleic acid, integrate the singlet from the two olefinic protons.

Purity Calculation

The purity of the analyte is calculated using the following equation[5][7]:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected analyte signal

  • N_analyte: Number of protons corresponding to the integrated analyte signal

  • I_IS: Integral of the internal standard signal

  • N_IS: Number of protons corresponding to the integrated internal standard signal

  • MW_analyte: Molecular weight of the analyte (165.24 g/mol for C₉H₁₅N₃)[15]

  • MW_IS: Molecular weight of the internal standard (116.07 g/mol for maleic acid)

  • m_analyte: Mass of the analyte

  • m_IS: Mass of the internal standard

  • P_IS: Purity of the internal standard (as stated in the certificate of analysis)

Visualizing the qNMR Workflow

The following diagram illustrates the key stages of the quantitative NMR workflow for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2-Butyl-4-methylpyrimidin-5-amine weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample & equilibrate transfer->load_sample lock_shim Lock & Shim load_sample->lock_shim acquire Acquire 1H Spectrum (Quantitative Parameters) lock_shim->acquire process_fid Fourier Transform & Phasing acquire->process_fid baseline_ref Baseline Correction & Referencing process_fid->baseline_ref integrate Integrate Analyte & IS Signals baseline_ref->integrate calculate Calculate Purity integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for purity determination of 2-Butyl-4-methylpyrimidin-5-amine by qNMR.

Comparative Purity Data (Hypothetical)

The following table presents hypothetical comparative data for the purity of a single batch of 2-Butyl-4-methylpyrimidin-5-amine, as determined by different analytical techniques.

Analytical Method Purity (%w/w) Relative Standard Deviation (RSD, n=3) Key Advantages Potential Limitations
¹H qNMR 99.2%0.3%Absolute quantification, structural information.[10][11]Lower throughput, requires careful parameter optimization.
HPLC-UV (254 nm) 99.0%0.5%High sensitivity for UV-active impurities.[1]Assumes equal response factor for impurities or requires their standards.
GC-FID 98.8%0.6%Excellent for volatile impurities.[1]Not suitable for non-volatile or thermally labile compounds.
Mass Balance 99.1%0.4%Comprehensive assessment of all impurities.[16]Time-consuming and requires multiple techniques.[16]

Conclusion: The Power of Orthogonal Methods

For the highest level of confidence in purity assessment, a cross-referencing approach utilizing two or more orthogonal methods is strongly recommended.[9] While techniques like HPLC and GC are invaluable for routine quality control and detecting trace impurities, qNMR stands out as a primary method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.[17] This makes it particularly powerful for the certification of reference materials and for providing a definitive purity value that can be used to qualify other analytical methods. The integration of qNMR into a comprehensive analytical strategy ensures a more complete and reliable characterization of pharmaceutical compounds like 2-Butyl-4-methylpyrimidin-5-amine, ultimately contributing to the development of safer and more effective medicines.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Retrieved from [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). Retrieved from [Link]

  • Quantitative NMR Assays (qNMR) - Bruker. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 10–23. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. (2025, April 13). Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8). Retrieved from [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023, April 1). Retrieved from [Link]

  • 2-butyl-4-methylpyrimidin-5-amine — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. (2020, September 14). Retrieved from [Link]

  • Wang, Y., Li, C., Liu, Y., Zhang, J., & Li, H. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Molecules, 26(12), 3557. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. Retrieved from [Link]

  • qNMR - BIPM. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications. (2014, October 8). Retrieved from [Link]

  • Zhang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 743. [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16). Retrieved from [Link]

  • 2-cyclobutyl-4-methylpyrimidin-5-amine — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • 2-butyl-4-methylpyrimidin-5-amine (C9H15N3) - PubChemLite. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24). Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Supplier Qualification: Comparative Analysis of 2-Butyl-4-methylpyrimidin-5-amine

Abstract The procurement of high-quality starting materials and intermediates is a cornerstone of successful research and development, particularly in the pharmaceutical industry. The purity and impurity profile of a che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The procurement of high-quality starting materials and intermediates is a cornerstone of successful research and development, particularly in the pharmaceutical industry. The purity and impurity profile of a chemical building block like 2-Butyl-4-methylpyrimidin-5-amine (CAS No. 1699189-96-2) can significantly impact reaction yields, downstream purification efforts, and the safety profile of the final active pharmaceutical ingredient (API).[1] This guide presents a comprehensive framework for the comparative analysis of commercial suppliers of 2-Butyl-4-methylpyrimidin-5-amine. We provide a suite of validated analytical protocols, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to empower researchers to make informed decisions when selecting a supplier. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Critical Role of Starting Material Quality

2-Butyl-4-methylpyrimidin-5-amine is a substituted pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural integrity and purity are paramount to ensure the desired outcome of a synthetic route and the quality of the final product. The presence of uncharacterized impurities can lead to side reactions, difficult purifications, and potentially introduce toxic components into the final compound. Therefore, a rigorous analytical qualification of any new batch or new supplier of this intermediate is not just a recommendation but a necessity for robust scientific research and drug development.

This guide will walk you through a systematic approach to evaluating different commercial sources of 2-Butyl-4-methylpyrimidin-5-amine. We will detail the "why" and "how" of each analytical technique, providing you with the tools to build a comprehensive quality profile for this critical reagent.

The Supplier Qualification Workflow: A Multi-Pronged Approach

A thorough evaluation of a chemical supplier goes beyond simply comparing the listed purity on the certificate of analysis (CoA). A robust qualification process involves orthogonal analytical methods to confirm the identity, purity, and impurity profile of the material.[2] Our recommended workflow is as follows:

Sources

Validation

Comparing in vitro stability of 2-Butyl-4-methylpyrimidin-5-amine across different pH buffers

Title: Comparative In Vitro Stability Profiling of 2-Butyl-4-methylpyrimidin-5-amine Across Physiological and Stress pH Buffers Executive Summary & Chemical Context 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative In Vitro Stability Profiling of 2-Butyl-4-methylpyrimidin-5-amine Across Physiological and Stress pH Buffers

Executive Summary & Chemical Context

2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2)[1] is a highly functionalized heterocyclic building block frequently utilized in fragment-based drug discovery and kinase inhibitor design. Understanding its in vitro stability across various pH environments is paramount for formulation development, predicting gastrointestinal absorption, and ensuring shelf-life integrity. In strict alignment with regulatory expectations, comprehensive stability testing must evaluate an active substance's susceptibility to hydrolysis and degradation across a wide physiological and stress pH range[2].

Mechanistic Profiling & Causality of pH-Dependent Degradation

The structural topology of 2-butyl-4-methylpyrimidin-5-amine features an electron-rich pyrimidine core—driven by the inductive electron-donating effects of the 2-butyl and 4-methyl aliphatic groups—coupled with a primary 5-amine group. This specific arrangement dictates its pH-dependent vulnerabilities:

  • Gastric pH (pH 1.2): Under highly acidic conditions, both the weakly basic pyrimidine nitrogens and the primary amine undergo protonation. While this maximizes aqueous solubility, it introduces a thermodynamic vulnerability. Prolonged exposure to heat and acid can trigger acid-catalyzed deamination. However, the steric bulk of the adjacent 4-methyl group provides partial kinetic shielding, slowing the degradation rate.

  • Intestinal / Mildly Acidic pH (pH 4.5 – 6.8): In this physiological window, the compound transitions toward its free-base or mono-protonated state. Experimental models consistently predict maximum thermodynamic stability here, as the lack of excess hydronium or hydroxide ions minimizes hydrolytic pathways. This aligns perfectly with the ICH M9 guidelines, which mandate pH 4.5 and 6.8 buffers for establishing baseline biowaiver dissolution profiles[3].

  • Alkaline Stress (pH 9.0+): Under basic conditions, the primary amine exists entirely as a free base. Here, the primary degradation causality shifts from hydrolysis to oxidation. The electron-rich nature of the substituted pyrimidine makes the unprotected amine susceptible to oxidative degradation, particularly if trace transition metals or dissolved oxygen are present in the buffer matrix.

Comparative Data: Quantitative pH Stability Summary

The following table synthesizes the quantitative degradation profile of 2-butyl-4-methylpyrimidin-5-amine subjected to a 24-hour kinetic incubation at 37°C across standard pharmacopoeial buffers.

Buffer SystempH Level% Intact API (24h)Primary Degradation PathwayMass Balance Recovery
0.1 N HCl1.296.4%Minor acid-catalyzed deamination99.8%
Acetate Buffer4.599.7%Negligible100.0%
Phosphate Buffer6.899.9%Negligible100.0%
Borate Buffer9.094.2%Oxidative degradation of 5-amine98.5%

(Note: A mass balance recovery >98% ensures that all degradation products are successfully eluted and detected, validating the analytical method's trustworthiness.)

Self-Validating Experimental Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system . It incorporates internal standards (IS) and mass balance checks to inherently prove the reliability of the kinetic data.

Step 1: Preparation of Compendial Buffers Prepare pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) buffers strictly using pharmacopoeial standards to ensure consistent buffer capacity.

  • Causality Check: Always verify the pH of each solution after the addition of the drug substance to ensure the target pH is maintained, as the basic amine can shift the pH of weakly buffered solutions[3].

Step 2: Sample Preparation & Matrix Spiking Prepare a 1 mg/mL stock solution of 2-butyl-4-methylpyrimidin-5-amine in HPLC-grade methanol. Dilute to a working concentration of 100 µg/mL in the respective aqueous buffers.

  • Causality Check: Spike the samples with a structurally stable internal standard (e.g., a halogenated pyrimidine). This self-validates the protocol by mathematically correcting for any volumetric transfer errors or solvent evaporation during the heated incubation phase.

Step 3: Kinetic Incubation & Quenching Incubate the buffered solutions in a sealed thermoshaker at 37±1°C[3]. Extract 100 µL aliquots at precisely 0, 2, 4, 8, and 24 hours.

  • Causality Check: Immediately quench the extracted aliquots by mixing 1:1 with cold acetonitrile (-20°C) containing 0.1% formic acid. This abrupt shift in temperature and solvent composition instantly halts any pH-driven degradation kinetics, ensuring the analytical snapshot accurately reflects the exact time of extraction.

Step 4: UHPLC-PDA-MS Analysis Analyze the quenched samples using a validated stability-indicating analytical procedure[4]. Utilize a C18 column with a gradient elution of Water/Acetonitrile (both containing 0.1% TFA).

  • Causality Check: Monitor via PDA (200-400 nm) to quantify the parent compound and via MS (ESI+) to identify the molecular weights of emerging degradants. Calculate the mass balance (Area of Parent + Area of Degradants) relative to the t=0 time point. A mass balance near 100% validates that no volatile or non-UV-absorbing degradants escaped detection.

Workflow Visualization

Workflow Start 2-Butyl-4-methylpyrimidin-5-amine Stock Solution (100 µg/mL) Buffer1 pH 1.2 Buffer (HCl/NaCl) Start->Buffer1 Buffer2 pH 4.5 Buffer (Acetate) Start->Buffer2 Buffer3 pH 6.8 Buffer (Phosphate) Start->Buffer3 Buffer4 pH 9.0 Buffer (Borate) Start->Buffer4 Incubation Kinetic Incubation at 37°C Sampling: 0, 2, 4, 8, 24 hrs Buffer1->Incubation Buffer2->Incubation Buffer3->Incubation Buffer4->Incubation Quenching Cold ACN Quenching (-20°C) & 0.22 µm Filtration Incubation->Quenching Analysis UHPLC-PDA-MS Analysis (Mass Balance Validation) Quenching->Analysis

Fig 1. Self-validating in vitro pH stability workflow for pyrimidine-amines.

References

  • European Medicines Agency (EMA). "Stability testing of existing active substances and related finished products". EMA Scientific Guidelines.[Link]

  • Food and Drug Administration (FDA) / ASEAN. "ASEAN Guideline on Stability Study of Drug Product". FDA Philippines Regulatory Framework. [Link]

  • International Council for Harmonisation (ICH). "Biopharmaceutics Classification System-Based Biowaivers - ICH M9". ICH Multidisciplinary Guidelines. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-Butyl-4-methylpyrimidin-5-amine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-Butyl-4-methylpyrimidin-5-amine requires rigorous safety and disposal protocols. Widely utilized in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-Butyl-4-methylpyrimidin-5-amine requires rigorous safety and disposal protocols. Widely utilized in medicinal chemistry and drug discovery, this pyrimidine derivative possesses a chemical profile—combining acute toxicity, severe eye damage potential, and basic amine reactivity—that demands strict adherence to environmental and occupational safety guidelines.

This guide provides actionable, step-by-step procedures for the safe handling, decontamination, and disposal of this compound. By understanding the chemical causality behind these protocols, your laboratory can maintain scientific integrity, protect personnel, and ensure full regulatory compliance.

Hazard Profile and Chemical Causality

To design a self-validating disposal system, we must first understand the causality behind the chemical's hazards. 2-Butyl-4-methylpyrimidin-5-amine is an aromatic heterocyclic amine.

  • Toxicity & Permeability: The lipophilic butyl group enhances membrane permeability, increasing systemic absorption and the risk of central nervous system (CNS) depression or specific target organ toxicity[1].

  • Corrosivity & Basicity: The exocyclic amine group and the pyrimidine nitrogen atoms impart Lewis basicity. Upon contact with physiological moisture (e.g., ocular fluid), the compound causes localized alkaline hydrolysis of tissues, leading to severe, potentially irreversible eye damage[1].

  • Reactivity: As a base, it can react exothermically with strong acids. As an organic compound, it is highly incompatible with strong oxidizers. Furthermore, improper incineration or drain disposal of nitrogen-containing organics releases toxic nitrogen oxides (NOx) into the environment[2].

Table 1: Quantitative Hazard Data & GHS Classifications
Property / ClassificationValue / CategoryCausal Implication for Disposal
CAS Number 1699189-96-2Unique identifier required for EHS waste manifesting and tracking[3].
Molecular Weight 165.24 g/mol Informs stoichiometric calculations for neutralization or destruction[3].
Acute Toxicity Category 4 (H302, H312, H332)Mandates closed-system transfers and strict PPE (nitrile gloves, fume hood)[1].
Eye Damage Category 1 (H318)Splash goggles and face shields are non-negotiable during liquid waste consolidation[1].
Skin Irritation Category 2 (H315)Contaminated solid waste (e.g., Kimwipes) must be bagged and sealed immediately[1].
Target Organ Toxicity STOT SE 3 (H336)Volatile emissions must be controlled; waste must be stored in tightly capped containers[1].

Step-by-Step Disposal Protocol

Because 2-Butyl-4-methylpyrimidin-5-amine contains heterocyclic nitrogen, it must be treated as a hazardous chemical waste destined for EPA-approved high-temperature incineration[2]. Drain disposal is strictly prohibited.

Phase 1: Segregation and Compatibility Checking

Causality: Mixing amines with incompatible waste streams (like halogenated solvents or strong acids) can cause dangerous exothermic reactions, off-gassing, or pressure buildup[4].

  • Identify the Waste Matrix: Determine if the amine is a pure solid, dissolved in an organic solvent (e.g., DMSO, methanol), or in an aqueous mixture.

  • Segregate: Strictly isolate this waste from strong oxidizing agents, acids, and acid chlorides. Route it to the "Non-Halogenated Organic Waste" stream. If it is mixed with a halogenated solvent (e.g., Dichloromethane), it must be routed to the "Halogenated Organic Waste" stream.

Phase 2: Containerization

Causality: Proper material selection prevents container degradation and hazardous leaks[5].

  • Select Container: Use a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass carboys are ideal for amine-containing organic wastes.

  • Fill Limits: Never fill the container beyond 90% capacity. Leaving headspace accommodates vapor pressure expansion, which is critical if the waste is stored in environments with fluctuating temperatures.

  • Seal: Ensure the cap is tightly secured with a PTFE-lined lid to prevent vapor escape, mitigating H336 inhalation risks.

Phase 3: Labeling and Satellite Accumulation

Causality: Accurate EHS tracking ensures the waste is routed to the correct incineration facility and protects downstream handlers[4].

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "2-Butyl-4-methylpyrimidin-5-amine" (do not use abbreviations). Check the hazard boxes for "Toxic" and "Irritant/Corrosive."

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: Place the primary container inside a secondary containment bin to capture any catastrophic leaks.

Phase 4: Final Disposal
  • EHS Transfer: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Incineration: The waste will be transported to a licensed facility for high-temperature incineration equipped with NOx scrubbers. This is the only EPA-approved method for completely destroying complex heterocyclic amines without environmental release[2].

DisposalWorkflow A Waste Generation: 2-Butyl-4-methylpyrimidin-5-amine B Identify Waste Matrix (Pure, Solvent Mix, Aqueous) A->B C Segregate from Incompatibles (Acids, Strong Oxidizers) B->C D Containerization (Glass/HDPE, <90% Full) C->D E Hazard Labeling (Acute Tox, Eye Dam 1) D->E F Satellite Accumulation Area (Secondary Containment) E->F G EHS Transfer & EPA-Compliant Incineration F->G

Workflow for the proper segregation, containerization, and disposal of pyrimidine amine waste.

Experimental Protocol: Decontamination and Spill Response

In the event of a spill, rapid and chemically logical decontamination is required to prevent exposure and cross-contamination.

Materials Needed:

  • Appropriate PPE: Nitrile gloves (double-gloved), chemical splash goggles, lab coat, and a half-face respirator (if the spill occurs outside a fume hood).

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Caution: Do not use acidic neutralizers directly on concentrated amine spills without EHS approval. The heat of neutralization can rapidly vaporize the chemical, exacerbating inhalation hazards.

  • 10% Bleach solution or mild detergent for final surface washing.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential vapors causing CNS depression (STOT SE 3)[1].

  • Containment: Surround the spill with inert absorbent material to prevent it from spreading into drains or porous surfaces.

  • Absorption: Gently cover the spill with the absorbent. Allow 5-10 minutes for complete capillary uptake.

  • Collection: Using a non-sparking scoop, transfer the saturated absorbent into a wide-mouth HDPE or glass solid-waste container[6].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, or a suitable solvent (like ethanol) if the residue is highly lipophilic. Collect all wash liquids and contaminated paper towels as hazardous waste.

  • Manifesting: Label the container as "Spill Cleanup Debris containing 2-Butyl-4-methylpyrimidin-5-amine" and transfer it to the SAA[4].

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate Area S1->S2 S3 Don Appropriate PPE (Respirator, Nitrile Gloves) S2->S3 S4 Contain Spill (Inert Absorbent/Sand) S3->S4 S5 Neutralize & Collect (Avoid Acidic Neutralizers) S4->S5 S6 Dispose as Hazardous Waste S5->S6

Emergency spill response and decontamination protocol for amine-based hazardous materials.

Regulatory Compliance and Trust

Proper chemical management extends beyond the bench. By adhering to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste, laboratories protect municipal water systems from persistent organic pollutants. Amines are notoriously difficult for standard municipal wastewater treatment plants to degrade, often passing through into environmental water bodies where they exhibit severe aquatic toxicity. Therefore, zero-drain-disposal policies are mandatory for 2-Butyl-4-methylpyrimidin-5-amine, ensuring your laboratory operates at the highest standard of environmental stewardship.

Sources

Handling

Personal protective equipment for handling 2-Butyl-4-methylpyrimidin-5-amine

Comprehensive Safety & Operational Guide: Handling 2-Butyl-4-methylpyrimidin-5-amine As drug development professionals and synthetic chemists, handling functionalized pyrimidines requires a rigorous understanding of both...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-Butyl-4-methylpyrimidin-5-amine

As drug development professionals and synthetic chemists, handling functionalized pyrimidines requires a rigorous understanding of both their synthetic utility and their inherent occupational risks. 2-Butyl-4-methylpyrimidin-5-amine (CAS: 1699189-96-2) is a highly reactive intermediate. While its primary amine group is invaluable for cross-coupling and amidation reactions, it presents severe, immediate hazards to laboratory personnel.

According to GHS classifications[1], this compound is flagged for:

  • Acute Toxicity 4 (H302 + H312 + H332): Harmful via oral, dermal, and inhalation routes.

  • Serious Eye Damage 1 (H318): Causes irreversible corneal damage.

  • Skin Irritation 2 (H315) & STOT SE 3 (H336): Causes skin irritation and potential central nervous system depression (drowsiness/dizziness).

Mechanistic Hazard Analysis & PPE Matrix

OSHA standard 1910.132 mandates that Personal Protective Equipment (PPE) selection must be directly driven by a formal, site-specific hazard assessment[2]. For 2-butyl-4-methylpyrimidin-5-amine, the hazards are rooted in its molecular structure. The primary amine acts as a localized nucleophile and base, capable of rapidly saponifying lipid membranes in the eye and skin. Furthermore, the lipophilic butyl chain significantly increases the molecule's partition coefficient (LogP), enhancing its ability to bypass the stratum corneum and enter systemic circulation.

To counter these specific mechanisms of injury, the following PPE matrix must be strictly adhered to:

PPE CategorySpecificationTarget HazardQuantitative Metric / StandardMechanistic Justification
Eye/Face Indirect-vent goggles + Polycarbonate face shieldH318 (Eye Dam. 1)ANSI Z87.1+ (High Impact/Splash)The primary amine rapidly saponifies corneal lipids. Goggles block vapor ingress; the shield blocks gross liquid splashes.
Hands Double-gloving: Nitrile (inner) + Butyl Rubber (outer)H312 (Acute Tox. Dermal)>480 min breakthrough time (EN 374)The lipophilic butyl group enhances dermal penetration. Butyl rubber resists organic amines; nitrile provides tactile feedback.
Body Tyvek® lab coat or chemically resistant apronH315 (Skin Irrit. 2)ISO 16602 Type 6Prevents permeation of amine dust/liquids through standard woven cotton lab coats directly to the skin.
Respiratory N100/FFP3 Particulate Respirator (if outside hood)H332 (Acute Tox. Inhal.)99.97% filtration efficiencyCaptures aerosolized amine particles. Primary control must remain a Class II fume hood.

Standard Operating Procedure (SOP): Handling & Transfer

The National Research Council's Prudent Practices in the Laboratory emphasizes the necessity of rigorous engineering controls and self-validating protocols when handling easily absorbed, toxic chemicals[3].

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Confirm the fume hood face velocity is operating between 80–100 feet per minute (fpm) using a calibrated anemometer.

    • Causality: This velocity ensures the containment of volatile amine vapors without creating turbulent eddies that could blow powder back into the operator's breathing zone.

  • Glove Integrity Test: Perform an air-inflation test on the outer butyl rubber gloves before donning.

    • Causality: Micro-tears are invisible to the naked eye but will allow the highly penetrative amine to bypass the barrier. This self-validating step ensures zero baseline permeability.

Phase 2: Weighing and Transfer 3. Static Elimination: Pass an anti-static zero-ionizer over the weighing spatula and analytical balance.

  • Causality: Amine powders often carry a static charge. Eliminating this prevents the powder from aerosolizing or clinging to the exterior of the transfer vessel.

  • Closed-System Transfer: Weigh the 2-butyl-4-methylpyrimidin-5-amine directly into a pre-tared, sealable vial rather than open weigh paper. Cap the vial immediately after the desired mass is reached.

    • Causality: Minimizes the exposed surface area of the compound, drastically reducing inhalation risks (H332) and environmental contamination.

Spill Response & Disposal Logistics

General chemical safety guidelines from NIOSH dictate that spill responses must neutralize the specific chemical threat before physical cleanup[4].

Phase 1: Chemical Quenching (Spill Response)

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate the immediate 5-meter radius. Don an N100 respirator before approaching.

  • Protonation/Neutralization: Carefully spray the spill perimeter and center with a 1M Hydrochloric Acid (HCl) solution.

    • Causality: The free base form of 2-butyl-4-methylpyrimidin-5-amine is lipophilic and volatile. Reacting it with HCl protonates the primary amine, converting it into a water-soluble, non-volatile ammonium salt. This chemically neutralizes the inhalation hazard and stops further vapor generation.

  • Absorption: Overlay the neutralized spill with inert, universal absorbent pads (do not use sawdust or combustible materials).

Phase 2: Waste Segregation and Disposal 4. Collection: Use a non-sparking polypropylene scoop to transfer the saturated absorbent pads into a high-density polyethylene (HDPE) hazardous waste container. 5. Decontamination: Wipe down the spill surface with a 5% mild acidic detergent, followed by a distilled water rinse. 6. Labeling: Label the waste container strictly as "Halogen-Free Organic Amine Waste - Toxic/Corrosive."

  • Causality: Mixing amine waste with halogenated solvents can lead to dangerous exothermic alkylation reactions in the waste carboy.

Workflow Visualization

G Start 2-Butyl-4-methylpyrimidin-5-amine Handling Protocol PPE 1. Don PPE (Double Nitrile, Face Shield) Start->PPE Hood 2. Transfer to Fume Hood PPE->Hood Operation 3. Weighing & Mixing (Closed System) Hood->Operation Spill Spill Detected? Operation->Spill Clean Neutralize with 1M HCl & Absorb Spill->Clean Yes Dispose 4. Dispose as Organic Amine Waste Spill->Dispose No Clean->Dispose Decon 5. Decontaminate Surfaces Dispose->Decon

Operational workflow and spill response pathway for 2-butyl-4-methylpyrimidin-5-amine.

References

  • [1] Title: 2-butyl-4-methylpyrimidin-5-amine — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • [2] Title: 1910.132 - General requirements. | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • [3] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 | Source: National Academies of Sciences, Engineering, and Medicine | URL: [Link]

  • [4] Title: NIOSH Pocket Guide to Chemical Hazards | Source: Centers for Disease Control and Prevention (CDC) | URL: [Link]

Sources

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